Potasan

Catalog No.
S540028
CAS No.
299-45-6
M.F
C14H17O5PS
M. Wt
328.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potasan

CAS Number

299-45-6

Product Name

Potasan

IUPAC Name

7-diethoxyphosphinothioyloxy-4-methylchromen-2-one

Molecular Formula

C14H17O5PS

Molecular Weight

328.32 g/mol

InChI

InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3

InChI Key

KNIUHBNRWZGIQQ-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

solubility

Soluble in DMSO

Synonyms

hymecromone O,O-diethyl phosphorothioate, O,O-diethyl O-(4-methyl-7-coumarinyl) phosphorothioate, Potasan

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

The exact mass of the compound Potasan is 328.0534 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Potasan is identified as a thiophosphoric acid ester insecticide from the coumarin series. Its key chemical characteristics are summarized below [1].

Property Description
CAS No. 299-45-6
IUPAC Name O,O-Diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate; 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
Molecular Formula C₁₄H₁₇O₅PS
Molecular Weight 328.32 g/mol
SMILES CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Structure Hybrid structure combining a 4-methylcoumarin moiety with a diethyl phosphorothioate group linked via an ether bridge at the 7-position.
Appearance Solid powder

Synthesis and Analytical Profiling

Synthetic Pathway

While explicit synthetic details for this compound are not fully detailed in the search results, its structure suggests a plausible multi-step process [1]:

  • Coumarin Core Formation: Synthesis of the 4-methylcoumarin core, potentially via a Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions.
  • Phosphorylation: Introduction of the diethyl phosphorothioate group at the 7-hydroxyl position of the coumarin, possibly using reagents like thiophosphoryl chloride followed by ethanol quenching.
Analytical Protocol (LC-MS/MS)

For detecting and quantifying coumarin compounds in complex matrices (highly relevant for studying this compound metabolites), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be employed [2] [3]. The general workflow is as follows:

G start Sample Preparation step1 1. Extraction Solvent: 50% Ethanol or Methanol Agitation: 30 min start->step1 step2 2. Filtration Filter through 0.22µm syringe filter step1->step2 step3 3. LC Separation Column: C18 UHPLC Mobile Phase: Water/Acetonitrile gradient step2->step3 step4 4. MS/MS Detection Ion Source: APCI in positive mode Scan Mode: Multiple Reaction Monitoring (MRM) step3->step4 end Data Analysis & Quantification Use isotope-labeled internal standard (e.g., Coumarin-d4) for accuracy step4->end

LC-MS/MS workflow for coumarin analysis

Key Technical Details [2] [3]:

  • Chromatography: Reversed-phase separation on a C18 column using a water/acetonitrile mobile phase gradient.
  • Ionization: An Atmospheric Pressure Chemical Ionization (APCI) source operating in positive ion mode is often preferred for coumarins, as it may provide a better response than Electrospray Ionization (ESI).
  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The transition of the precursor ion [M+H]⁺ to a specific product ion is monitored.
  • Quantification: Isotope Dilution using an internal standard like coumarin-d4 is critical for achieving accurate results, as it corrects for matrix suppression effects.

Biological Activity and Mechanism

The biological profile of this compound is inferred from its hybrid structure [1].

Activity Aspect Description
Primary Mechanism Inhibition of Acetylcholinesterase (AChE), a key enzyme in neurotransmission. The phosphorothioate group likely acts as an irreversible phosphorylation agent.
Structural Advantage The coumarin moiety may contribute to target specificity. Some coumarins inhibit specific residues in insect AChE, potentially sparing non-target species.
Metabolism & Toxicity The P=S (phosphorothioate) group is generally more stable than P=O (oxon), which could influence its environmental persistence and toxicokinetics.

Safety and Regulatory Considerations

  • Toxicity: As an organophosphate-like insecticide, this compound is expected to have high toxicity, primarily through AChE inhibition [1].
  • Environmental Impact: The stability of the phosphorothioate group raises concerns about environmental residency and bioaccumulation, similar to other compounds like parathion. Its impact on non-target species requires careful evaluation [1].
  • Research Status: The available literature indicates that this compound is for research use only and is not intended for human or veterinary use [1].

Critical Research Gaps

The search results highlight several areas where information on this compound is lacking [1]:

  • Toxicokinetics: Comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) profiles is needed.
  • Ecotoxicology: Its specific impact on non-target organisms, including pollinators and aquatic life, requires further study.
  • Degradation Pathways: The kinetics of its hydrolytic and microbial degradation under environmental conditions are not well-defined.

References

A Framework for Environmental Fate Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For a structured approach to researching a chemical's environmental fate, you can use the following framework, which outlines the key data and studies required for a comprehensive assessment [1] [2] [3].

Assessment Area Key Parameters & Data Requirements
Physical-Chemical Properties Water solubility, octanol-water partition coefficient (Log KOW), soil adsorption coefficient (Kd), vapor pressure [1].
Persistence & Degradation Biodegradation half-life (water, soil), photodegradation rate, hydrolysis rate, identification of major transformation products [2] [4].
Mobility & Transport Modeling Advection-Dispersion-Reaction (ADR) equation parameters: retardation factor (R), dispersion coefficients (D), decay rate (λ) [3].
Ecotoxicology Acute and chronic toxicity data for fish, invertebrates, aquatic plants; Predicted No-Effect Concentration (PNEC) [1] [5].
Monitoring & Exposure Measured environmental concentrations (water, sediment, biota); Predicted Environmental Concentration (PEC); modeling (e.g., probabilistic exposure models) [1].

Suggested Experimental Pathways

When primary literature on a chemical is scarce, the following experimental methodologies from research on other agrochemicals can serve as a template for investigating Potasan [2] [4].

  • Degradation Kinetics Studies: Conduct laboratory experiments to determine the half-life of this compound in water and soil. Experiments should assess the relative importance of photodegradation (using simulated sunlight) versus biodegradation (using environmental inoculants like soil or wastewater microorganisms) under controlled conditions [2]. The degradation rate constant (k) and half-life (t1/2) are key quantitative outputs.
  • Microbial Biodegradation Screening: Isolate and identify microbial strains from contaminated field soils or wastewater treatment plants capable of using this compound as a carbon source. Methodology involves:
    • Enrichment Culture: Using mineral salt medium supplemented with this compound as the sole carbon source [4].
    • Strain Isolation: Purifying individual strains from the enrichment culture [4].
    • Degradation Efficacy Testing: Quantifying the degradation rate of this compound by single strains and by constructed consortia in both liquid medium and soil aliquots [4].
  • Transport Modeling: Apply the Advection-Dispersion-Reaction (ADR) equation to model the transport and fate of this compound in groundwater systems [3]. The model requires parameters for advective velocity, mechanical dispersion, molecular diffusion, and reaction terms (e.g., biodegradation rate).

Environmental Fate and Transport Workflow

The logical relationships and workflows for assessing a chemical's environmental fate can be visualized through the following diagram, which integrates the key concepts discussed.

G cluster_properties 1. Define Properties cluster_fate 2. Model Fate & Transport cluster_risk 3. Risk Assessment Start Start: Chemical Assessment P1 Physico-Chemical Properties Start->P1 P2 Degradation Studies Start->P2 P3 Ecotoxicology Start->P3 F1 ADR Equation Application P1->F1 P2->F1 R1 Calculate PNEC P3->R1 R2 Calculate PEC F1->R2 R3 Determine Margin of Safety R1->R3 R2->R3 End Risk Management R3->End

This workflow outlines the key stages and data dependencies for a comprehensive environmental risk assessment of a chemical.

How to Proceed with Your Research

Since direct data on this compound is unavailable, I suggest these alternative research strategies:

  • Refine Your Search: Use scientific literature databases like PubMed, Scopus, or Web of Science. Search for "this compound" along with synonyms or related chemical classes (e.g., organophosphates) combined with terms like "environmental fate," "degradation," and "metabolism."
  • Consult Regulatory Databases: Check chemical databases from agencies like the U.S. Environmental Protection Agency (EPA), which provides resources and models for ecotoxicological assessment of data-poor chemicals [5].
  • Investigate Structural Analogs: If this compound's chemical structure is known, research the environmental behavior of structurally similar compounds. This can provide valuable insights into its potential persistence, degradation pathways, and toxicity.

References

identification of Potasan metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Potasan and its Metabolic Context

This compound (CAS 299-45-6) is a characterized chemical compound used as an analytical reference standard in drug development and is not meant for human use [1].

A key finding is that this compound has been identified as a metabolite of Coumaphos, an organophosphorus insecticide [2]. The metabolic relationship can be summarized as follows:

G Coup Coumaphos (CMP) Parent Insecticide Enz Metabolic Enzymes Coup->Enz Biotransformation CFN Chlorferron (CFN) Primary Metabolite Enz->CFN Pot This compound Metabolite Enz->Pot Other 4-Methylumbelliferone Coumaphos oxon Diethyl thiophosphate Enz->Other

Figure 1: Simplified metabolic pathway of Coumaphos, showing this compound as one of several metabolites. Based on information from [2].

These metabolites, including this compound, have been found in various samples, prompting the development of analytical methods for biomonitoring exposure [2].

Analytical Protocol for Metabolite Detection

While a specific protocol for this compound was not found, recent research provides a detailed method for detecting its related primary metabolite, Chlorferron (CFN), using a Molecularly Imprinted Polymer (MIP) sensor [2]. This method offers high sensitivity and selectivity.

Objective: To develop a highly sensitive and selective electrochemical sensor for the detection and quantification of Chlorferron (CFN) in biological samples [2].

Key Experimental Workflow:

G A Electrode Polishing (Al₂O₃ and silica paste) B Polymerization Solution (4 mM pyrrole, 1 mM CFN, 100 mM BR buffer, pH 7) A->B C Electropolymerization (CV, -0.6 V to +1.0 V, 5 cycles) B->C D Template Extraction (Acetic acid/Acetonitrile) C->D E Analytical Measurement (Cyclic Voltammetry) D->E F Validation (GC-MS) E->F

Figure 2: Experimental workflow for the creation and use of a Molecularly Imprinted Polymer (MIP) sensor for chlorferron detection [2].

Summary of Sensor Performance: The developed CFN-MIP sensor showed excellent performance, making it suitable for detecting trace levels in complex biological matrices [2].

Parameter Performance Value
Linear Range 0.158 to 75 µM
Limit of Detection (LOD) 0.158 µM
Limit of Quantitation (LOQ) 0.48 µM
Median Precision (%RSD) ~3%
Median Recovery ~98%
Selectivity High (signal change <16.8% with interferents)

References

Chemical Identity and Properties of Potasan

Author: Smolecule Technical Support Team. Date: February 2026

Potasan is a thiophosphoric acid ester insecticide from the coumarin series. The table below summarizes its core chemical identity and key physicochemical properties for easy reference [1] [2].

Property Description / Value
CAS No. 299-45-6 [1]
IUPAC Name O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate or 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one [1] [2]
Molecular Formula C₁₄H₁₇O₅PS [1]
Molecular Weight 328.32 g/mol [1]
SMILES CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C [1]
XLogP3 4.1 (Indicates high lipophilicity) [2]
Appearance Solid powder [1]
Melting Point 39.5 - 41.3 °C [2]
Boiling Point 210 °C (begins to decompose) [2]
Solubility Insoluble in water; soluble in organic solvents like DMSO and acetonitrile [2]
Storage Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [2]

Mechanism of Action and Toxicity Profile

As an organophosphosphate (OP), this compound's primary mechanism of action, shared by many OPs, is the inhibition of the acetylcholinesterase (AChE) enzyme [3] [4] [5].

  • Toxicity Mechanism: this compound inhibits AChE at cholinergic junctions in the nervous system. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation. The initial excessive stimulation of cholinergic receptors is followed by paralysis or depression of the neural pathways, resulting in severe neurological effects [5].
  • Toxicological Classification: this compound is classified as highly toxic. Its Globally Harmonized System (GHS) hazard statements include H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), and H410 (Very toxic to aquatic life with long-lasting effects) [2].

The following diagram illustrates this key neurotoxic pathway and the intervention point for a common antidote.

G OP_Exposure This compound (OP) Exposure AChE Acetylcholinesterase (AChE) OP_Exposure->AChE Inhibits ACh_BuildUp ACh Accumulation AChE->ACh_BuildUp ACh Acetylcholine (ACh) ACh->AChE Normal Breakdown Overstimulation Neurotransmission Overstimulation ACh_BuildUp->Overstimulation Antidote Antidote (e.g., 2-PAM) Reactivation Reactivates AChE Antidote->Reactivation Reactivation->AChE Restores Function

Figure 1: Mechanism of this compound neurotoxicity via acetylcholinesterase inhibition and antidote action.

Analytical and Remediation Methodologies

For the detection and quantification of this compound in research or environmental samples, standard analytical techniques for organophosphorus pesticides are applicable.

  • Analytical Techniques: Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [4]. These are often used for precise assessment of OPP levels in various matrices.
  • Remediation Strategies: Microbial degradation is a primary method for breaking down persistent OPs like this compound. Specific bacteria and fungi produce enzymes that can cleave the pesticide molecules [6]. Research focuses on isolating these microorganisms and characterizing the enzymes (such as phosphotriesterases) and their degradation pathways [6].

Safety and Handling Protocols

Given its high toxicity, strict safety protocols are mandatory when handling this compound in a laboratory setting [2].

  • Personal Protective Equipment (PPE): Use of gloves, lab coat, eye protection, and fume hood is essential to prevent dermal contact, ingestion, and inhalation.
  • Antidote Information: In case of accidental exposure, known antidotes for organophosphate poisoning include atropine (to counteract muscarinic effects) and 2-PAM (2-pyridine aldoxime methiodide), which helps reactivate acetylcholinesterase [5]. Immediate decontamination and medical attention are critical.
  • Environmental Hazard: this compound is very toxic to aquatic life. Precautions must be taken to prevent its release into the environment [2].

Research Gaps and Future Directions

While the basic toxicology of OPs is well-understood, research on this compound specifically has several gaps. A recent review on OPs highlights the need for more longitudinal data on the effects of chronic low-dose exposure, including neurobehavioral deficits and potential links to neurodegeneration [3]. Furthermore, a deeper understanding of its unique environmental fate, degradation metabolites, and their toxicity is required for accurate ecological risk assessment [4] [6].

References

Analytical Methods for Potassium Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three highly precise techniques for potassium analysis, applicable to different sample types and requirements.

Method Principle Key Components Reported Performance Typical Application
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [1] [2] Ionizes sample and detects elements by mass-to-charge ratio. ICP torch, mass spectrometer, internal standard (e.g., Cobalt-59). Imprecision: <0.68% (CV); Recovery: ~99.8% [1] [2]. Candidate reference method for serum potassium [1] [2].
Porous Microneedle Electrochemical Sensor (PMES) [3] Electrochemical detection in extracted interstitial fluid. Porous microneedles, screen-printed electrodes, PEG-assisted collection. High biocompatibility; clinically relevant detection of potassium and glucose [3]. Minimally invasive, real-time health monitoring [3].
Atomic Absorption Spectrometry (AAS) [4] Atomizes sample and measures absorption of light at element-specific wavelength. Hollow-cathode lamp (K), air-acetylene flame, cesium chloride buffer. Standardized, robust method following international guidelines [4]. Analysis of potassium in oenological (wine-related) products [4].

Detailed Experimental Protocols

Protocol 1: Serum Potassium Measurement by ICP-MS

This protocol describes an improved candidate reference method for accurate serum potassium quantification [2].

  • Sample Preparation: Dilute serum samples with 1% ultrapure nitric acid (HNO₃) supplemented with a Cobalt-59 (⁵⁹Co) internal standard [2].
  • Instrument Calibration: Prepare calibrators in a 5% nitric acid matrix. Establish the calibration function using the bracketing method, ensuring correlation coefficients >0.9999 [1].
  • ICP-MS Analysis:
    • Measurement: Measure the ³⁹K/⁵⁹Co ratio in hydrogen mode [1] [2].
    • Validation: Verify method accuracy using certified reference materials (e.g., SRM909b, SRM956b) [1].

The following diagram illustrates the workflow for this reference method:

start Serum Sample prep Dilution with 1% HNO₃ and ⁵⁹Co Internal Standard start->prep ms ICP-MS Measurement (Hydrogen Mode, ³⁹K/⁵⁹Co Ratio) prep->ms cal Calibration with 5% HNO₃ Matrix Calibrators cal->ms end Quantified Potassium Result ms->end valid Accuracy Validation Using Certified Reference Materials valid->ms

Protocol 2: Potassium Detection in Interstitial Fluid using PMES

This protocol outlines the use of a novel porous microneedle sensor for minimally invasive potassium sensing [3].

  • Sensor Design: The system integrates porous microneedles (PMNs) with screen-printed electrodes (SPEs) and polyethylene glycol (PEG)-loaded filter paper to facilitate interstitial fluid (ISF) extraction and detection [3].
  • Operation: The PMES operates by decoupling ISF extraction from electrochemical transduction. The porous microneedles extract ISF, which is then transported to the external screen-printed electrodes for analysis, mitigating issues like coating delamination and biofouling [3].
  • Performance: In vivo and in vitro experiments have demonstrated the sensor's high biocompatibility and its ability to detect potassium with reproducible, clinically relevant performance [3].
Protocol 3: Potassium Determination in Oenological Products by AAS

This is a standardized method for determining potassium content in wines and other oenological products [4].

  • Sample Preparation:
    • Liquid samples: Mix a sample aliquot with 1 ml of 5% cesium chloride solution and dilute to 50 ml with demineralized water [4].
    • Solid samples: Perform dry process mineralization, then treat the ashes with hydrochloric acid, cesium chloride, and dilute to volume [4].
  • Calibration: Prepare a set of calibration solutions (0, 2, 4, 6, 8 mg/L potassium) containing cesium chloride [4].
  • AAS Analysis:
    • Instrument Setup: Use an air-acetylene flame, a potassium hollow-cathode lamp at 769.9 nm, and a slit width of 0.5 nm [4].
    • Measurement: Present calibration solutions and samples to the spectrometer, recording absorbance. Calculate concentration based on the calibration curve [4].

Method Selection and Regulatory Considerations

When developing and validating an analytical method, consider the following:

  • Method Selection: The choice of method should be driven by the context of use. ICP-MS is suited for high-accuracy reference measurements, electrochemical sensors for continuous monitoring, and AAS for routine quality control in specific industries [3] [1] [4].
  • Regulatory Alignment: For biomarker methods intended to support drug development or labeling, the FDA guidance recommends using ICH M10 as a starting point. However, the guidance acknowledges that the fixed criteria for drugs may not be appropriate for all biomarkers, and a fit-for-purpose approach is necessary [5].
  • Key Validation Parameters: For endogenous compounds like potassium, method validation must address challenges such as accurately measuring the analyte against a variable background. Approaches like using surrogate matrices, surrogate analytes, background subtraction, and standard addition are relevant [5].

References

Chemical Identity of Potasan

Author: Smolecule Technical Support Team. Date: February 2026

The target analyte, Potasan, is an organophosphorus compound with specific known properties, which are crucial for method development [1].

  • CAS Number: 299-45-6
  • Molecular Formula: C₁₄H₁₇O₅PS
  • Molecular Weight: 328.32 g/mol
  • Chemical Names: O,O-Diethyl O-(4-methyl-2-oxo-2H-chromen-7-yl) phosphorothioate

Proposed GC-MS Analytical Protocol

The following is a suggested protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Sample Preparation

The choice of sample preparation technique depends heavily on the sample matrix (e.g., environmental, biological). Here are two common approaches:

  • Liquid-Liquid Extraction (LLE): For liquid samples, LLE with a non-polar solvent like hexane or dichloromethane is suitable. The sample should be extracted multiple times, the organic phases combined, and then concentrated under a gentle stream of nitrogen before analysis.
  • Solid-Phase Extraction (SPE): For more complex matrices, SPE using a C18 cartridge can provide cleaner extracts. The cartridge is conditioned with methanol and water, the sample is loaded, the cartridge is washed, and the analyte is eluted with a solvent like ethyl acetate. The eluent must then be concentrated.
Instrumentation and Data Acquisition

The core of the analysis is the GC-MS system. The parameters below are a starting point and require optimization.

  • GC Conditions:
    • Column: A mid-polarity fused-silica capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane), 30 m in length, 0.25 mm internal diameter, 0.25 µm film thickness.
    • Injector Temperature: 250 °C
    • Carrier Gas: Helium, constant flow mode at 1.0 mL/min.
    • Injection Mode: Splitless (for high sensitivity) or split (for concentrated samples).
    • Oven Temperature Program:
      • Initial: 60 °C (hold 1 min)
      • Ramp: 20 °C/min to 300 °C
      • Final: 300 °C (hold 5 min)
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230 °C.
    • Transfer Line Temperature: 280 °C.
    • Acquisition Mode:
      • Full Scan (for qualitative analysis): m/z range 50-500.
      • Selected Ion Monitoring (SIM - for quantitative analysis): Ions must be determined from a standard analysis or literature. The molecular ion ([M]⁺) can be sought for confirmation.
Method Optimization Guidance

Since a direct method for this compound is not available, optimization is critical. Key parameters to optimize based on general GC-MS principles and other application notes include [2] [3]:

  • Sample Preparation: For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) can be explored. One study found a DVB/CAR/PDMS fiber effective for a broad range of volatile and semi-volatile compounds, which may include this compound [3]. Incubation and extraction temperatures and times must be optimized.
  • Temperature Program: The GC oven program is the most critical parameter for achieving good separation. The initial temperature, ramp rates, and final temperature should be adjusted to ensure this compound elutes efficiently and is well-resolved from matrix components.
  • Inlet Liner: Use a deactivated, non-discriminating splitless liner to prevent the degradation of the analyte.

Anticipated Analytical Data

The following table summarizes the key information and anticipated data for this compound analysis.

Table 1: Chemical Properties and Anticipated GC-MS Data for this compound

Property / Parameter Details and Anticipated Values
CAS Number 299-45-6 [1]
Molecular Formula C₁₄H₁₇O₅PS [1]
Molecular Weight 328.32 g/mol [1]
Melting Point 39.5 - 41.3 °C [1]
Boiling Point ~210 °C (decomposition) [1]
Key Mass Spectral Fragments To be confirmed by analysis of a standard. Likely to include the molecular ion [M]⁺ at m/z 328, and fragments from the loss of ethoxy groups.
Recommended GC Column Mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane)
Safety & Hazard Highly toxic (GHS Hazard Codes: T+, N). Risk statements include H300, H310, H330, H410 [1].

Workflow and Method Development Diagrams

The following diagrams outline the overall analytical workflow and the key decision points for optimizing the sample preparation.

G opt SPME Method Optimization fiber Fiber Coating Selection opt->fiber temp Incubation Temperature opt->temp time Extraction Time opt->time dvb DVB/CAR/PDMS (Broad Range) fiber->dvb high High (e.g., 80°C) temp->high long Long (e.g., 30 min) time->long result Optimal Extraction dvb->result high->result long->result

Critical Considerations for Researchers

  • Lack of Validated Method: This protocol is a proposal. Every step, especially the GC temperature program and MS detection ions, must be rigorously validated using a certified analytical standard of this compound.
  • Toxicity Warning: this compound is highly toxic based on its hazard statements (H300, H310, H330) [1]. All handling and preparation of standards and samples must be conducted in a fume hood with appropriate personal protective equipment (PPE).
  • Matrix-Specific Adjustments: The nature of the sample (water, soil, food, biological tissue) will drastically affect the choice of sample preparation. The cleanup steps (LLE, SPE) are essential to protect the GC-MS instrument and ensure accurate quantification.

References

Summary of Adaptable HPLC Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core methods that provide valuable frameworks for metabolite analysis.

Compound/Analyte Key Technique Separation Column Mobile Phase (Gradient) Key Metabolite Detection/Quantification Insight Source
Secondary Metabolites from Pseudomonas [1] LC/ESI/MS Thermo Hypersil Gold C18 Gradient flow for metabolite separation Confirmation of phenazines, lahorenoic acid, cyclic lipopeptide (WLIP) via [M+H]+ and [M+Na]+ ions. [1]
Ten Related Substances in Vonoprazan Fumarate [2] Stability-Indicating HPLC-UV Not specified in abstract Not specified in abstract Method validated per ICH guidelines; separates and identifies multiple process-related impurities and degradants. [2]
Azathioprine Metabolites (6-TGN & 6-MMPr) [3] HPLC-UV Waters Cortecs C18 (2.1x150 mm, 2.7 µm) Water (with Ammonium Acetate/Acetic Acid) / Methanol Metabolites hydrolyzed to 6-TG and 6-MMP; simultaneous determination in a rapid 5.5-min run. [3]
3-Deoxyanthocyanidins based on Carajurin [4] HPLC-DAD Silica-based phenyl column Potassium Dihydrogen Phosphate Buffer / Acetonitrile / Methanol Detection at 480 nm (λmax for 3D-anth); method validated for selectivity, linearity, and precision. [4]

Detailed Experimental Protocols

Based on the search results, here are detailed protocols that exemplify a robust approach to method development and validation for metabolite analysis.

Protocol for LC-MS Analysis of Bacterial Metabolites

This protocol, adapted from the study on Pseudomonas metabolites, is ideal for initial, broad-spectrum metabolite detection and identification [1].

  • Instrumentation: Thermo Finnegan LC-MS system with an ESI Ion Trap Mass Spectrometer.
  • Chromatographic Conditions:
    • Column: Thermo Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Gradient elution with a long run time to achieve better separation of compounds that elute at different stages.
    • Detection: ESI-MS in positive ion mode, monitoring for [M+H]⁺ and [M+Na]⁺ adducts.
  • Sample Preparation:
    • Culture bacterial strains in King's B broth for 24 h at 28±2°C.
    • Perform solvent partitioning (e.g., using ethyl acetate) to isolate secondary metabolites from the culture.
    • Dry the organic fraction and reconstitute in a suitable solvent like DMSO or methanol for LC-MS analysis.
  • Data Analysis: Use software (e.g., Xcalibur 2.0) to characterize the ionization behavior and confirm metabolite identity based on MS/MS fragmentation patterns [1].
Protocol for Validated HPLC-UV Analysis of Drug Metabolites

This protocol, based on the analysis of azathioprine metabolites, is a model for a precise, validated quantitative method suitable for therapeutic drug monitoring [3].

  • Instrumentation: HPLC system with tunable UV detector.
  • Chromatographic Conditions:
    • Column: Waters Cortecs C18 (150 mm x 2.1 mm, 2.7 µm).
    • Mobile Phase: Linear gradient of Water (containing 0.01 mol/L ammonium acetate and 0.2% acetic acid) and Methanol.
    • Flow Rate: 0.45 mL/min.
    • Total Run Time: 5.5 minutes.
    • Detection Wavelength: 340 nm for 6-thioguanine (6-TG) and 303 nm for 6-methylmercaptopurine (6-MMP).
  • Sample Preparation (Erythrocyte Lysate):
    • Precipitate red blood cell samples with perchloric acid under the protection of dithiothreitol (DTT) to prevent oxidation.
    • Hydrolyze the metabolite nucleotides 6-TGN and 6-MMPr with acid to yield the free bases 6-TG and 6-MMP.
    • Centrifuge and inject the supernatant.
  • Method Validation: The method was fully validated as per FDA and ICH guidelines, demonstrating:
    • Specificity: No interference from the matrix.
    • Linearity: 0.15–15 μmol/L for 6-TG and 1–100 μmol/L for 6-MMP (r² ≥ 0.9998).
    • Precision & Accuracy: High recovery (≥95%) and low RSD for reliable results [3].

Workflow for Metabolite Analysis

The following diagram illustrates the logical progression from sample preparation to data analysis, integrating steps from the protocols above.

Start Sample Collection (e.g., Bacterial Culture, Biological Fluid) A Sample Preparation (Solvent Extraction, Hydrolysis, Filtration) Start->A B Chromatographic Separation (HPLC/UPLC with C18 Column, Gradient Elution) A->B C Analyte Detection (UV/DAD at λmax or ESI-MS in +ve/-ve mode) B->C D Data Analysis & Validation (Peak Identification, Quantification, ICH Validation) C->D

Application to Potasan Metabolite Analysis

To develop a specific protocol for this compound, you can integrate the approaches above:

  • For Unknown Metabolites: Begin with the LC-MS protocol [1] to identify potential metabolites and their fragmentation patterns.
  • For Routine Quantification: Once metabolites are identified, develop a validated method similar to the HPLC-UV protocol [3], optimizing the mobile phase and detection wavelength (using a DAD) for your specific compounds.
  • Ensure Reliability: Follow ICH validation guidelines [2] [3] to establish specificity, linearity, accuracy, and precision for any quantitative method.

References

Application Notes: Advanced Sensor Platforms for Potassium Channel Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This document provides researchers and pharmaceutical developers with current methodologies for analyzing potassium (K+) channel function, covering electrophysiological techniques, biosensor platforms, and computational approaches for drug discovery.

Table 1: Core Sensor Platforms for Potassium Channel Analysis

Technology / Platform Core Principle Key Applications Key Metrics / Sensitivity Primary Advantages
Ion Channel Switch (ICS) Biosensor [1] [2] Tethered Bilayer Lipid Membrane (tBLM) with ion channels (e.g., Gramicidin-A); conductance changes upon target binding [1]. Protein, virus, antibody, and DNA detection in complex media (e.g., blood) [2]. Sensitive to picomolar (pM) concentrations of proteins [2]. Label-free, works in complex media; highly flexible for different receptors.
Planar Lipid Bilayer (PLB) [3] Reconstitution of ion channels into an artificial lipid bilayer for single-channel current measurement [3]. Functional characterization and pharmacological profiling of mitochondrial and other potassium channels [3]. Single-channel conductance (pS), open probability [3]. Single-channel sensitivity; controlled lipid environment; access to both membrane sides.
Patch-Clamp Electrophysiology [4] [5] [6] High-resolution electrical recording from a patch of cell or organelle membrane [5]. Measurement of ion currents through single channels or the whole cell; drug screening [6]. Single-channel conductance (pS), whole-cell current (pA) [5]. "Gold standard"; high sensitivity and selectivity; multiple configurations (cell-attached, whole-cell, etc.) [6].
Molecular Dynamics (MD) Simulation [4] Atom-by-atom computational simulation of ion movement through the channel pore [4]. Atomic-level investigation of ion conduction, selectivity, and drug binding mechanisms [4]. Atomic-resolution trajectories of ion movement [4]. Provides atomic-level insights not accessible experimentally; verifies and interprets experimental data [4].

Detailed Experimental Protocols

Protocol 1: Fabrication of an Ion Channel Switch (ICS) Biosensor for Target Detection

This protocol details the construction of a biosensor that transduces a molecular recognition event into a measurable change in ionic conductance [1] [2].

1. Principle The sensor is based on a tethered Bilayer Lipid Membrane (tBLM) incorporating ion channels. The binding of a target analyte to receptor molecules tethered to the membrane disrupts the conduction pathway of the ion channels, leading to a measurable decrease in conductance across the membrane [1] [2].

2. Materials and Reagents

  • Gold electrode surface
  • Tethering molecules: e.g., thiolipids for anchoring to gold and forming the tBLM [1].
  • Lipid components: e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC).
  • Ion channel: Gramicidin-A [1].
  • Receptor molecules: Antibodies or nucleotides specific to the target analyte [2].
  • Impedance spectrometer

3. Step-by-Step Procedure 1. Surface Functionalization: Clean the gold electrode. Incubate with a solution of thiolipids and spacer thiols to form a self-assembled monolayer that will serve as the foundation for the bilayer [1]. 2. Membrane Formation: Fuse phospholipids onto the tethered monolayer to form a complete hybrid tBLM. 3. Channel Incorporation: Insert Gramicidin-A ion channels into the tBLM. Gramicidin dimers form conductive pores through the membrane [1]. 4. Receptor Functionalization: Covalently link detector molecules (e.g., antibodies) to the membrane surface or to the gramicidin channels themselves [2]. 5. Baseline Measurement: Place the functionalized sensor in an electrolyte solution. Using impedance spectroscopy, measure the baseline ionic conductance, which is high due to the gramicidin channels. 6. Target Detection: Introduce the sample containing the target analyte. Binding events displace the gramicidin or otherwise disrupt the conductive pathway, reducing the measured conductance.

4. Data Analysis

  • Analyze the impedance data to detect the drop in conductance.
  • The magnitude of the conductance change can be correlated with the concentration of the target analyte [2].
Protocol 2: Planar Lipid Bilayer (PLB) Reconstitution for Mitochondrial Potassium Channel Characterization

This protocol is used for the functional analysis of potassium channels from isolated inner mitochondrial membranes [3].

1. Principle Submitochondrial particles (SMPs) containing potassium channels are fused with an artificial planar lipid bilayer. The incorporation of a single channel allows for the recording of its biophysical and pharmacological properties under a voltage clamp [3].

2. Materials and Reagents

  • PLB apparatus: Comprising a Teflon chamber with a small aperture (150-250 µm).
  • Lipids: e.g., a mixture of phosphatidylethanolamine (PE) and phosphatidylserine (PS) dissolved in decane.
  • Isolated Mitochondria from the tissue of interest.
  • Submitochondrial Particles (SMPs): Prepared by sonication or osmotic shock of isolated mitochondria.
  • Electrolyte solutions: (e.g., 150 mM KCl, 5 mM HEPES, pH 7.4).
  • Voltage-clamp amplifier and data acquisition system.

3. Step-by-Step Procedure 1. Bilayer Formation: Paint the lipid solution across the aperture in the Teflon sheet separating two electrolyte-filled chambers. Thinning of the lipid film forms a high-resistance (~100 GΩ) bilayer. 2. Channel Incorporation: Add SMPs to the cis chamber. Facilitate fusion by creating an osmotic gradient (e.g., adding salt to the cis side) or applying a voltage pulse. A step-increase in current indicates successful channel incorporation. 3. Data Acquisition: Clamp the transmembrane voltage and record the single-channel currents. Test the channel's sensitivity to voltage, calcium, or specific pharmacological modulators (e.g., iberiotoxin for mitoBKCa channels) by adding compounds to one or both chambers. 4. Solution Exchange: Systematically perfuse the chambers to introduce activators or blockers and observe the effect on channel activity.

4. Data Analysis

  • Single-channel conductance: Calculate from the current amplitude at a given voltage.
  • Open Probability (Po): Determine the fraction of time the channel spends in the open state.
  • Selectivity: Determine the ion selectivity by measuring the reversal potential under bi-ionic conditions.
Protocol 3: Whole-Cell Patch-Clamp Recording for Potassium Channel Drug Screening

This is a standard method for studying potassium channel function and pharmacology in intact cells [5] [6].

1. Principle A glass micropipette forms a high-resistance seal (giga-ohm seal) with a cell membrane. The patch is then ruptured to provide electrical and diffusional access to the intracellular environment, allowing recording of the total ionic current through all channels in the plasma membrane [5] [6].

2. Materials and Reagents

  • Cells expressing the potassium channel of interest (e.g., HEK293 cells transfected with KCNMA1).
  • Patch-clamp rig: Including vibration-isolation table, microscope, micromanipulators, amplifier, and data acquisition software.
  • Micropipettes: Fabricated from borosilicate glass.
  • Extracellular solution: (e.g., Tyrode's solution: 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4).
  • Intracellular (pipette) solution: (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH 7.2).

3. Step-by-Step Procedure 1. Pipette Preparation: Pull pipettes to a tip resistance of 2-5 MΩ. Fire-polish if necessary. Fill with filtered intracellular solution. 2. Cell Preparation: Plate cells at low density on a coverslip. 3. Giga-seal Formation: Position the pipette onto the cell membrane. Apply gentle suction to form a tight seal (>1 GΩ). 4. Whole-Cell Access: Apply a brief, strong pulse of suction or voltage to rupture the membrane patch beneath the pipette tip, achieving whole-cell configuration. 5. Voltage-Clamp Protocol: Hold the cell at a resting potential (e.g., -80 mV). Apply a series of voltage steps or ramps to activate voltage-gated potassium currents. 6. Drug Application: Perfuse the extracellular solution while recording baseline currents. Then, switch to a solution containing the drug candidate and observe the change in current amplitude and kinetics.

4. Data Analysis

  • Analyze current-density relationships, activation/inactivation kinetics, and dose-response curves for inhibitors/activators.

Critical Methodological Considerations

Table 2: Advantages and Limitations of Key Techniques

Technique Key Advantages Critical Limitations / Pitfalls
Ion Channel Switch (ICS) Biosensor Highly sensitive; works in blood/complex media; portable [2]. Requires specialized tethering chemistry; detector molecule must be carefully chosen and immobilized [1].
Planar Lipid Bilayer (PLB) Single-channel resolution; full control over lipid and aqueous environment [3]. Challenging protein purification/SMP preparation; low throughput; non-physiological environment [3].
Patch-Clamp Electrophysiology The "gold standard"; high fidelity and information content; works on native cells [6]. Technically demanding; low throughput; requires viable cells; can dialyze important intracellular components [3].
Molecular Dynamics (MD) Provides atomic-level mechanistic insights [4]. Computationally extremely expensive; requires validation with experimental data [4].
  • Mitochondrial Channel Specificity: When studying mitochondrial potassium channels (e.g., mitoBKCa), ensure that drug effects are on the mitochondrial target and not on highly similar plasma membrane channels. Use mitochondrial-specific preparations (SMPs for PLB, mitoplasts for patch-clamp) for conclusive results [3].
  • Drug Off-Target Effects: Many potassium channel modulators have off-target effects. For example, several K+ channel openers can uncouple mitochondrial respiration. Always include controls for these non-specific effects, such as measuring membrane potential or oxygen consumption in parallel [3].

Emerging Trends and Future Directions

  • AI and Automation: AI is being used to enhance the accuracy of sensor data interpretation and to enable predictive maintenance. Machine learning is also streamlining the drug discovery process by predicting how mutations affect channel function and docking thousands of chemicals to find potential drugs [7] [8].
  • Precision Medicine for Channelopathies: Research is focusing on developing drugs that target specific mutations in potassium channels (e.g., KCNMA1), moving beyond symptomatic treatment to therapies that correct the underlying molecular defect [7].
  • Miniaturization and Wearables: There is a strong trend toward integrating potassium sensors into portable and wearable devices for real-time clinical and environmental monitoring [8].

Visualized Workflows

The diagrams below illustrate the core working principles of the Ion Channel Switch Biosensor and the experimental setup for the Planar Lipid Bilayer technique.

ICS_Biosensor cluster_initial Initial State: High Conductance cluster_final After Target Binding: Low Conductance GoldElectrode Gold Electrode TetherLayer Tethered Lipid Layer GoldElectrode->TetherLayer GramicidinDimer Gramicidin Dimer (Conductive Pore) TetherLayer->GramicidinDimer Antibody Tethered Antibody TetherLayer->Antibody GoldElectrode2 Gold Electrode TetherLayer2 Tethered Lipid Layer GoldElectrode2->TetherLayer2 GramicidinMonomer Disrupted Gramicidin (No Conductive Pore) TetherLayer2->GramicidinMonomer Antibody2 Antibody with Bound Target TetherLayer2->Antibody2 Target Target Analyte Antibody2->Target

Diagram 1: Ion Channel Switch (ICS) Biosensor Working Principle. Target analyte binding to surface antibodies disrupts the gramicidin-A dimer, reducing ionic conductance for detection.

PLB_Setup CisChamber Cis Chamber (Add SMPs/Drugs) LipidBilayer Planar Lipid Bilayer (Across Aperture) CisChamber->LipidBilayer TransChamber Trans Chamber LipidBilayer->TransChamber KChannel Potassium Channel LipidBilayer->KChannel Electrode1 Working Electrode VoltageClamp Voltage Clamp Amplifier Electrode1->VoltageClamp Electrode2 Reference Electrode Electrode2->VoltageClamp VoltageClamp->KChannel Measures Single-Channel Current (pA)

Diagram 2: Planar Lipid Bilayer (PLB) Experimental Setup. The potassium channel is inserted into an artificial lipid bilayer separating two chambers, allowing single-channel current recording under voltage clamp.

References

Comprehensive Analytical Methods for Electrochemical Detection of Coumaphos Metabolites: Applications in Environmental and Biological Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Coumaphos and Its Metabolites

Coumaphos (O-3-chloro-4-methyl-2-oxo-2H-chromen-7-yl O,O diethylphosphorothioate) is an organothiophosphate pesticide widely used in veterinary applications and agriculture, particularly for controlling parasitic mites in honeybee colonies. As an acetylcholinesterase inhibitor, coumaphos exerts its toxicity through phosphorylation of the acetylcholinesterase enzyme in tissues, leading to accumulation of acetylcholine at cholinergic neuro-effector junctions and skeletal muscle myoneural junctions. This mechanism results in both muscarinic effects and impacts on autonomic ganglia [1]. The compound belongs to the phosphorothionate family, characterized by a P=S moiety, which requires metabolic activation to the corresponding oxon form to become an effective acetylcholinesterase inhibitor [2] [1].

The metabolic pathway of coumaphos involves several important transformations that produce analytically significant metabolites:

  • Chlorferon (3-chloro-7-hydroxy-4-methylcoumarin, CHMC): This primary hydrolytic metabolite exhibits inherent fluorescence and electrochemical activity, making it suitable for detection using various analytical techniques [3] [4]. Chlorferon serves as a valuable exposure biomarker in biological monitoring programs as its presence in urine correlates with recent coumaphos exposure [5] [6].

  • Coumaphos oxon: The activated form of coumaphos produced through oxidative desulfuration, this metabolite is significantly more potent as an acetylcholinesterase inhibitor than the parent compound [1].

  • Additional metabolites including potasan, 4-methylumbelliferone, and diethyl thiophosphate have been identified in various matrices including human urine, bee products, water, and food samples [3].

The widespread use of coumaphos in beekeeping to combat Varroa jacobsoni and Ascophera apis mites has led to contamination of honey and other hive products, creating concerns for both environmental and human health. This situation has prompted regulatory agencies including the European Union and US Environmental Protection Agency to establish maximum residue levels (MRLs) for coumaphos in honey at 0.1 mg kg⁻¹ [1]. These regulations have driven the need for robust, sensitive, and specific analytical methods for detecting coumaphos and its metabolites in various sample matrices.

Electrochemical Acetylcholinesterase Inhibition Biosensor for Coumaphos Detection in Honey

Principle and Mechanism

The electrochemical biosensor for coumaphos detection operates on the principle of acetylcholinesterase (AChE) inhibition by the activated form of the pesticide. The assay employs a bi-enzymatic system involving acetylcholinesterase and choline oxidase, coupled with an electrochemical transduction mechanism based on Prussian Blue-modified screen-printed electrodes. Coumaphos, being a phosphorothionate insecticide, requires transformation to its corresponding oxo-form to act as an effective AChE inhibitor. This oxidation is achieved chemically using N-bromosuccinimide (NBS) prior to the inhibition assay [2] [1].

The detection mechanism involves a cascade of biochemical and electrochemical reactions:

  • Enzymatic hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of acetylcholine to produce choline.
  • Enzymatic oxidation: Choline oxidase catalyzes the oxidation of choline to produce betaine and hydrogen peroxide.
  • Chemical oxidation: Prussian Blue (PBred) is oxidized by hydrogen peroxide to Prussian White (PBox).
  • Electrochemical reduction: The PBox is reduced back to PBred at an applied potential of -0.05 V vs. Ag/AgCl, generating a measurable cathodic current.

When coumaphos oxon is present, it inhibits the AChE enzyme, reducing the production of choline and consequently decreasing the hydrogen peroxide generated in the second enzymatic step. This reduction in hydrogen peroxide results in a decreased electrochemical signal that correlates with the concentration of the inhibitor [2] [1].

Detailed Experimental Protocol
2.2.1 Reagents and Materials
  • Enzymes: Acetylcholinesterase (AChE) from electric eel (type IV V-S, 970 U/ml) and choline oxidase from Alcaligenes sp.
  • Chemicals: Potassium phosphate, potassium chloride, potassium ferricyanide, ferric chloride, hydrochloric acid, bovine serum albumin (BSA), nafion, glutaraldehyde, N-bromosuccinimide (NBS), ascorbic acid (AA), methanol, acetonitrile, HPLC-grade water, and coumaphos standard.
  • Electrodes: Screen-printed electrodes modified with Prussian Blue
  • SPE columns: C18 solid-phase extraction cartridges [2] [1]
2.2.2 Biosensor Preparation

The choline oxidase biosensor is prepared as follows:

  • Prussian Blue modification: Screen-printed electrodes are modified with Prussian Blue by electrodeposition from a solution containing 2.5 mM each of potassium ferricyanide and ferric chloride in 0.01 M HCl.
  • Enzyme immobilization: Choline oxidase is immobilized on the Prussian Blue-modified electrodes using glutaraldehyde as a cross-linking agent with a Nafion membrane.
  • Sensor characterization: The biosensor is characterized in standard choline solutions (1-200 μM) to establish linearity and sensitivity, typically achieving a sensitivity of approximately 2.6 nA/μM [2] [1].
2.2.3 Sample Preparation and Analysis

For honey samples, the following protocol is employed:

  • Honey dissolution: Dissolve honey samples in 0.1 M phosphate buffer (pH 8.0) containing 0.1 M KCl.
  • Solid-phase extraction: Load the honey solution onto C18 SPE cartridges preconditioned with methanol and water. Elute interferents with 20% methanol and subsequently elute coumaphos with 60% methanol.
  • Oxidation step: Evaporate the coumaphos fraction to dryness and reconstitute in buffer. Add N-bromosuccinimide (5 mg/L) and ascorbic acid (5 mg/L) to oxidize coumaphos to its oxon form. Incubate for 20 minutes at 37°C.
  • Inhibition assay:
    • Incubate the oxidized sample with AChE enzyme (0.2 U/ml) for 15 minutes at 25°C.
    • Add acetylcholine substrate (0.5 mM) and incubate for 5 minutes.
    • Transfer the mixture to the electrochemical cell and measure the choline-generated response using the choline oxidase biosensor at -0.05 V vs. Ag/AgCl.
  • Quantification: Compare the inhibition signal to a calibration curve prepared with standard coumaphos solutions (8-1000 ng/ml) in buffer [2] [1].

Table 1: Performance Characteristics of the AChE Inhibition Biosensor for Coumaphos Detection

Parameter Value Condition
Linear range 8-1000 ng/mL In buffer
Detection limit (LOD) 8 ng/mL (33 ng/g in honey) After SPE cleanup
I₅₀% 105 ng/mL Concentration giving 50% inhibition
Intra-electrode CV 8-12% Precision
Inter-electrode CV 12-14% Reproducibility
Recovery ~86% From spiked honey samples
Correlation with LC-MS Good agreement Validation with reference method
Critical Parameters and Troubleshooting
  • Oxidation efficiency: The conversion of coumaphos to its oxon form is critical for effective AChE inhibition. The concentration of N-bromosuccinimide and incubation time must be carefully controlled to ensure complete oxidation while avoiding enzyme damage.
  • Matrix effects: Honey samples contain electrochemical interferents that necessitate the SPE cleanup step. Without this cleanup, the assay is significantly affected by matrix components.
  • Enzyme activity: The AChE enzyme activity must be standardized for each batch to ensure consistent inhibition responses. Enzyme activity can be affected by storage conditions and repeated freeze-thaw cycles.
  • Incubation time: The inhibition incubation period must be strictly controlled as extended incubation can lead to excessive inhibition and reduced linear range [2] [1].

Molecularly Imprinted Polymer-Based Sensor for Chlorferron Detection

Principle and Design

The molecularly imprinted polymer (MIP) sensor represents a highly selective approach for detecting chlorferron (CFN), the primary metabolite of coumaphos. Molecular imprinting creates template-specific cavities within a polymer matrix that exhibit complementary size, shape, and functional group orientation to the target molecule. This technology leverages computational design methods, including density functional theory (DFT-B3LYP with 6-31G) and semi-empirical calculations (PM3), to select optimal functional monomers that maximize template-monomer interactions during polymerization [3] [4].

The MIP sensor for chlorferron detection employs electropolymerization to create a thin, conformal polymer film on a glassy carbon electrode surface. The recognition mechanism is based on the specific rebinding of chlorferron molecules to the imprinted cavities, which subsequently affects the electrochemical properties of the polymer film. When chlorferron molecules occupy these cavities, they facilitate electron transfer processes that can be quantified using various electrochemical techniques, including cyclic voltammetry and differential pulse voltammetry [3] [4].

Computational Design and Optimization

The development of the MIP sensor incorporated sophisticated computational approaches:

  • Monomer selection: Various monomers were evaluated computationally based on their binding energies with the chlorferron molecule. Pyrrole was identified as the optimal monomer due to its favorable interaction energy with the template.
  • Template-monomer ratio: Computational analysis determined the ideal template-monomer ratio of 1:4 (CFN:pyrrole) for achieving high binding capacity and selectivity.
  • Cross-linker effects: Virtual screening assessed the potential influence of different cross-linkers on polymer morphology and binding site accessibility [3] [4].

These computational approaches significantly reduced the experimental optimization time and enhanced the performance characteristics of the resulting MIP sensor.

Detailed Experimental Protocol
3.3.1 Reagents and Materials
  • Target analytes: Chlorferron (3-chloro-4-methyl-7-hydroxycoumarin), coumaphos, and 4-methylumbelliferone
  • Polymerization components: Pyrrole monomer, acetic acid, acetonitrile
  • Buffer components: Phosphoric acid, acetic acid, sodium chloride for Britton-Robinson (BR) buffer preparation
  • Electrode polishing materials: Fumed silica (0.007 μm) and Al₂O₃ (0.05 μm) polishing suspensions [3] [4]
3.3.2 Electrode Preparation and Modification
  • Electrode polishing:

    • Polish glassy carbon (GC) electrode sequentially with aluminum oxide suspension and fumed silica suspension to create a mirror-like surface.
    • Rinse thoroughly with deionized water and sonicate in acetonitrile for 5 minutes to remove residual polishing materials.
  • Electropolymerization:

    • Prepare polymerization solution containing 4 mM pyrrole and 1 mM CFN in 100 mM BR buffer (pH 7.0).
    • Decorate the solution with nitrogen gas for 5 minutes to remove dissolved oxygen.
    • Perform cyclic voltammetry in the potential range of -0.6 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 0.1 V/s for 5 complete cycles.
    • Rinse the modified electrode thoroughly with BR buffer to remove unreacted monomers and weakly adsorbed template.
  • Template extraction:

    • Immerse the MIP-modified electrode in a stirred mixture of acetic acid and acetonitrile (2:5 v/v) for 15 minutes to remove the embedded CFN molecules.
    • Dry the electrode under a gentle stream of nitrogen gas.
    • Store the prepared MIP sensor in dry conditions when not in use [3] [4].
3.3.3 Electrochemical Measurement
  • Analytical measurement:

    • Incubate the MIP sensor in standard or sample solutions containing CFN for 10 minutes under gentle stirring.
    • Rinse briefly with BR buffer to remove nonspecifically bound molecules.
    • Perform differential pulse voltammetry (DPV) in the potential range of 0.3 to 1.3 V (vs. Ag/AgCl) with the following parameters: voltage step of 9.918 mV, pulse amplitude of 50 mV, pulse time of 0.04 s, voltage step time of 0.4 s, and sweep rate of 0.0248 V/s.
  • Calibration:

    • Construct a calibration curve using standard CFN solutions in the range of 0.158 to 75 μM.
    • For quantitative analysis, use the peak current intensity at approximately +0.95 V vs. Ag/AgCl, which corresponds to CFN oxidation [3] [4].
3.3.4 Application to Biological Samples

For urine and plasma samples, the following modifications are implemented:

  • Urine sample preparation:

    • Dilute 2 mL of fresh urine to 30 mL with BR buffer (pH 2.0).
    • Filter through a 0.45 μm membrane if necessary.
    • Analyze directly using the DPV protocol after incubation with the MIP sensor.
  • Synthetic plasma preparation:

    • Dilute 1 mL of synthetic human plasma with 29 mL of BR buffer (pH 2.0).
    • Process similarly to urine samples [3] [4].

Table 2: Performance Characteristics of the MIP Sensor for Chlorferron Detection

Parameter Value Condition
Linear range 0.158-75 µM In buffer
Detection limit (LOD) 0.158 µM DPV measurement
Quantification limit (LOQ) 0.48 µM DPV measurement
Precision (%RSD) ~3% Median variability
Recovery ~98% From spiked samples
Selectivity <16.8% signal change In presence of related metabolites
Analysis time <30 minutes Per sample
Method Validation and Selectivity

The MIP sensor demonstrates excellent selectivity for chlorferron over structurally related compounds and potential interferents. When challenged with coumaphos, 4-methylumbelliferone, and other organophosphate metabolites, the sensor showed less than 16.8% signal change, confirming the high specificity of the imprinted cavities. Method validation against reference GC-MS analyses demonstrated good correlation, establishing the reliability of the MIP sensor for quantitative analysis [3] [4].

The sensor maintains stability for at least 30 measurement cycles with minimal loss of sensitivity when stored properly at room temperature. The regeneration between measurements involves a simple washing step with the extraction solution, making the sensor reusable and cost-effective for multiple analyses.

HPLC-FLD Method for Urinary Biomarker Quantification

Principle and Applications

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) provides a highly sensitive and specific approach for quantifying the coumaphos metabolite chlorferron (CHMC) in urine as a biomarker of exposure. This method leverages the native fluorescence properties of the coumarin-derived metabolite, allowing for selective detection even in complex biological matrices like urine. The method has been optimized for monitoring occupational exposure among cattle tick eradication workers, where regular biomonitoring is essential for health protection [5] [6].

The HPLC-FLD method offers several advantages for biomonitoring applications:

  • High sensitivity: Capable of detecting CHMC at sub-ng/mL concentrations, sufficient for monitoring environmental and occupational exposures.
  • Selectivity: Fluorescence detection provides inherent selectivity against non-fluorescent matrix components.
  • High throughput: The simplified sample preparation and relatively short chromatographic runtime enable processing of multiple samples in a reasonable timeframe.
  • Cost-effectiveness: Compared to LC-MS/MS methods, HPLC-FLD provides a more accessible analytical solution for laboratories with limited resources [5] [6].
Detailed Experimental Protocol
4.2.1 Reagents and Materials
  • Standards: High-purity CHMC (3-chloro-7-hydroxy-4-methylcoumarin) for calibration standards
  • Enzymes: β-glucuronidase from E. coli or Helix pomatia for enzymatic hydrolysis
  • Solvents: HPLC-grade methanol, acetonitrile, and water
  • Buffers: Ammonium acetate or phosphate buffers for mobile phase preparation [5] [6]
4.2.2 Sample Preparation
  • Enzymatic hydrolysis:

    • Mix 1 mL of urine sample with 0.2 mL of 1.0 M ammonium acetate buffer (pH 5.0).
    • Add 20 μL of β-glucuronidase solution (approximately 5000 units).
    • Incubate at 37°C for 2 hours with occasional mixing.
  • Sample extraction:

    • After hydrolysis, load the urine sample onto a preconditioned C18 solid-phase extraction cartridge.
    • Wash with 3 mL of water followed by 2 mL of 20% methanol.
    • Elute CHMC with 3 mL of 80% methanol in water.
    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the residue in 200 μL of HPLC mobile phase and transfer to an autosampler vial [5] [6].
4.2.3 Chromatographic Conditions
  • Column: C18 reversed-phase column (150 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient elution with methanol/water or acetonitrile/water
  • Flow rate: 1.0 mL/min
  • Injection volume: 20-50 μL
  • Column temperature: 30°C
  • Detection: Fluorescence detection with excitation at 330 nm and emission at 380 nm
  • Run time: 15-20 minutes per sample [5] [6]
4.2.4 Quantification and Validation
  • Calibration:

    • Prepare calibration standards in the range of 0.49 to 250.07 ng/mL using blank urine fortified with known amounts of CHMC.
    • Process calibration standards through the entire sample preparation procedure.
    • Construct a calibration curve by plotting peak area against concentration.
  • Quality control:

    • Include quality control samples at low, medium, and high concentrations in each analytical batch.
    • Monitor precision and accuracy through repeated analysis of quality control samples.
    • The method detection limit (MDL) is established at 0.06 ng/mL, with a linear range extending over three orders of magnitude [5] [6].

Table 3: Performance Characteristics of HPLC-FLD Method for CHMC Quantification in Urine

Parameter Value Condition
Linear range 0.49-250.07 ng/mL In urine matrix
Method detection limit (MDL) 0.06 ng/mL Defined by signal-to-noise ratio >3
Precision (%RSD) <15% Intra- and inter-day variability
Accuracy 85-115% Recovery of spiked standards
Sample processing time ~3 hours Including enzymatic hydrolysis
Chromatographic runtime ~15 minutes Per sample
Applications in Occupational Health

The HPLC-FLD method has been successfully applied to monitor coumaphos exposure among cattle tick eradication workers, who face regular occupational exposure during livestock treatment. Traditional biomonitoring through blood cholinesterase measurements may miss intermittent high exposures between scheduled blood draws. The urinary CHMC biomonitoring method provides a sensitive and cost-effective complement to blood monitoring, enabling detection of recent exposures and supporting improved worker protection strategies [5] [6].

The method follows the acceptance criteria guidelines outlined in the NIOSH Manual of Analytical Methods, ensuring reliability and standardization for occupational health monitoring. Implementation of this method in workplace surveillance programs can help establish exposure thresholds and evaluate the effectiveness of personal protective equipment and work practices.

Comparative Analysis of Detection Methods

The three analytical approaches described—electrochemical biosensor, MIP sensor, and HPLC-FLD—each offer distinct advantages for different application scenarios in coumaphos metabolite detection. The selection of an appropriate method depends on various factors including required sensitivity, sample throughput, available instrumentation, and analytical context (e.g., environmental monitoring vs. biomonitoring).

Table 4: Comparative Analysis of Methods for Coumaphos Metabolite Detection

Parameter AChE Inhibition Biosensor MIP Sensor HPLC-FLD
Target Analyte Coumaphos (after oxidation) Chlorferron (CFN) Chlorferron (CHMC)
Detection Principle Enzyme inhibition Molecular imprinting Chromatographic separation
Sample Matrix Honey, environmental samples Urine, plasma, environmental samples Urine, biological fluids
Sensitivity (LOD) 8 ng/mL (buffer), 33 ng/g (honey) 0.158 µM (~0.045 ng/mL) 0.06 ng/mL
Analysis Time ~45 minutes <30 minutes ~3 hours (including sample prep)
Selectivity Moderate (responds to other AChE inhibitors) High (specific to CFN) High (chromatographic separation)
Cost Low Low to moderate Moderate to high
Throughput Moderate High Moderate
Required Expertise Basic Moderate Advanced
Fluorimetric Method for Bacterial Screening

In addition to the primary detection methods, a simple and sensitive fluorimetric method has been developed for isolation and characterization of coumaphos-hydrolyzing bacteria. This method uses the native fluorescence of chlorferon, the hydrolysis product of coumaphos, to detect bacterial phosphotriesterase activity. The assay can detect chlorferon at concentrations as low as 10 nM, making it approximately 100-fold more sensitive than conventional spectrophotometric methods [7].

The fluorimetric screening method employs a high-throughput microtiter plate format, allowing rapid screening of environmental samples for bacteria possessing coumaphos-hydrolyzing capability. When coumaphos is incorporated into agar plates, bacterial colonies with phosphotriesterase activity produce fluorescent halos under excitation at approximately 340 nm, enabling visual identification of positive clones. This method has significant applications in environmental microbiology for bioremediation potential assessment and enzyme discovery [7].

Experimental Workflows and Signaling Pathways

The experimental approaches for coumaphos metabolite detection involve sophisticated biochemical and analytical pathways that can be visualized to enhance understanding of the underlying mechanisms.

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the signaling pathway for the electrochemical acetylcholinesterase inhibition biosensor:

AChE_Inhibition_Pathway AChE Inhibition Biosensor Signaling Pathway Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline Choline AChE->Choline ChOx ChOx Choline->ChOx Oxidation H2O2 H2O2 ChOx->H2O2 PB_red PB_red H2O2->PB_red Chemical Oxidation PB_ox PB_ox PB_red->PB_ox e_minus e_minus PB_ox->e_minus e⁻ uptake e_minus->PB_red Current Current e_minus->Current Measured Coumaphos_oxon Coumaphos_oxon Inhibition Inhibition Coumaphos_oxon->Inhibition Inhibition->AChE Inhibits

This signaling pathway illustrates the cascade of biochemical and electrochemical events that culminate in the detection signal. The inhibition of AChE by coumaphos oxon represents the critical regulatory point that modulates the overall signal output, enabling quantification of the pesticide concentration.

Molecularly Imprinted Polymer Sensor Workflow

The following workflow diagram outlines the complete process for MIP sensor preparation and application:

MIP_Workflow MIP Sensor Fabrication and Application Workflow Electrode_Polishing Electrode_Polishing Polymerization_Solution Polymerization_Solution Electrode_Polishing->Polymerization_Solution Electropolymerization Electropolymerization Polymerization_Solution->Electropolymerization MIP_Film MIP_Film Electropolymerization->MIP_Film Template_Extraction Template_Extraction MIP_Film->Template_Extraction Ready_MIP_Sensor Ready_MIP_Sensor Template_Extraction->Ready_MIP_Sensor Sample_Incubation Sample_Incubation Ready_MIP_Sensor->Sample_Incubation Rebinding Rebinding Sample_Incubation->Rebinding DPV_Measurement DPV_Measurement Rebinding->DPV_Measurement Quantification Quantification DPV_Measurement->Quantification

This workflow highlights the key stages in developing and applying the MIP sensor, from initial electrode preparation through to final quantitative analysis. The template extraction step is particularly critical as it creates the specific binding cavities that confer selectivity to the sensor.

Conclusion and Future Perspectives

The analytical methods presented in this application note provide comprehensive solutions for detecting coumaphos and its metabolites across various matrices. The electrochemical acetylcholinesterase inhibition biosensor offers a practical approach for screening honey samples, with performance characteristics suitable for monitoring regulatory compliance. The molecularly imprinted polymer sensor represents a significant advancement in selective detection of the chlorferron metabolite, with sensitivity comparable to conventional chromatographic methods but with reduced analysis time and cost. The HPLC-FLD method provides a robust, validated approach for biomonitoring applications where high sensitivity and specificity are required for assessing human exposure.

Future developments in coumaphos metabolite detection are likely to focus on several key areas:

  • Miniaturization and portability: Development of field-deployable devices based on the electrochemical sensors would enable real-time monitoring at the point of need, such as apiaries or occupational settings.
  • Multiplexed detection: Integration of multiple sensing elements to simultaneously detect coumaphos along with other relevant pesticides and metabolites would enhance monitoring efficiency.
  • Advanced materials: Exploration of novel nanomaterials and recognition elements could further improve sensitivity, selectivity, and sensor stability.
  • Automation and high-throughput screening: Adaptation of these methods to automated platforms would facilitate larger-scale monitoring programs and epidemiological studies.

The continued refinement of these analytical approaches will contribute significantly to environmental protection, food safety assurance, and occupational health monitoring in contexts where coumaphos exposure presents potential risks.

References

Potassium Analysis: Key Analytical Techniques

Author: Smolecule Technical Support Team. Date: February 2026

For a clear comparison of modern potassium analysis techniques, the table below summarizes the principle, key advantage, and a typical application for each method.

Method Principle Key Advantage Typical Application
Ion Chromatography (IC) Separation of ions based on affinity to a stationary phase [1]. Can measure multiple ionic species (e.g., K⁺, Na⁺, NH₄⁺) concurrently in a single run [1]. USP-compliant analysis of drug products and dietary supplements [1].
ICP-OES Measurement of light emitted by excited atoms in a plasma [2]. Robust technique for a wide range of sample types; high throughput [2]. Analysis of digests from minerals, ceramics, and biological materials [2].
ICP-MS Detection of ions based on their mass-to-charge ratio [2]. Extremely low detection limits, ideal for trace elements like Rb and Cs [2]. Ultra-trace analysis in high-purity materials or environmental samples [2].
UV-VIS Spectroscopy Measurement of turbidity caused by formation of potassium tetraphenylborate (TPB) complex [3]. Low-cost, rapid on-site testing; minimal equipment requirements [3]. Fuel quality control of woody biomass (RAPPOD method) [3].

Detailed Experimental Protocols

Protocol 1: Ion Chromatography for Pharmaceutical Analysis

This protocol is based on the United States Pharmacopeia (USP) modernized monographs for potassium quantification in pharmaceuticals and supplements [1].

  • 1. Sample Preparation (Water/Acid-Soluble Materials): Weigh the sample and dissolve it in water using a slight excess of nitric acid. Dilute to a specified volume. If the sample is a carbonate, boil after acidification to expel carbon dioxide before making up to volume [2] [4].
  • 2. Equipment & Conditions:
    • Instrument: Ion Chromatograph.
    • Separation Column: A column with L76 packaging, such as a Metrosep C 6 – 150/4.0, which is optimized for cations with large concentration differences [1].
    • Eluent: According to USP chapter <621> [1].
    • Suppressor: Use a chemical or membrane suppressor.
    • Detector: Conductivity detector.
  • 3. Analysis:
    • Inject the prepared sample.
    • Identify potassium based on its retention time compared to a standard.
    • Quantify the concentration using a calibration curve of potassium standards.
  • 4. Validation: The method should be validated in accordance with USP general chapters <1225> and <621> [1].
Protocol 2: General Sample Preparation Workflow

This workflow outlines the preliminary steps required for various sample types before analysis by techniques like ICP-OES or ICP-MS [2] [4].

G Start Start: Receive Sample Grind Grind Sample (Pass 200 mesh) Start->Grind Decision_Type Sample Type? Grind->Decision_Type A1 Silicate/Mineral Decision_Type->A1  Mineral/Rock B1 Organic Material Decision_Type->B1  Organic C1 Water/Acid Soluble Decision_Type->C1  Salt/Brine A2 Acid Digestion (HF + H₂SO₄ in Pt) A1->A2 A3 Boil off HF (as H₂SiF₆) A2->A3 Final Final: Dilute to Volume and Analyze A3->Final B2 Wet/Sulfated Ash (H₂SO₄, 450°C muffling) B1->B2 B2->Final C2 Dissolve in H₂O (Acidify with HNO₃) C1->C2 C2->Final

Critical Preparation Notes:

  • Container Material: Use pre-leached Low-Density Polyethylene (LDPE) to avoid contamination. Avoid glass due to potential sodium contamination [2] [4].
  • Ashing Aid: When asking organic samples, treat with sulfuric acid to form stable sulfates and prevent attack on crucible materials (e.g., Pt, quartz) by alkali oxides [2].
  • Acid Selection: Use nitric acid for neutralization. Avoid perchloric acid due to the relative insolubility of potassium perchlorate [2] [4].

Method Selection Guidance

  • For Regulatory (USP) Compliance: Ion Chromatography is the preferred method for pharmaceutical testing due to its ability to concurrently analyze for potassium and potential impurities like sodium and ammonium [1].
  • For Speed and Cost-Effectiveness: The RAPPOD method using UV-VIS spectroscopy is ideal for rapid, on-site quality control, providing results in 10-15 minutes per sample [3].
  • For Complex or Unknown Matrices: The general sample preparation workflow is essential to convert a solid sample into a solution suitable for high-sensitivity techniques like ICP-OES or ICP-MS [2].

Next Steps for "Potasan" Analysis

To obtain specific information on "this compound," I suggest you:

  • Verify the Compound Identity: Check the spelling or provide a chemical name, CAS number, or intended use.
  • Consult Supplier Documentation: If it is a commercial product, the manufacturer's Safety Data Sheet (SDS) or product specification sheet often contains recommended analytical methods.
  • Analyze by Analogy: If "this compound" is a potassium-containing material (e.g., a salt, a complex, or a formulated product), the general protocols and techniques provided above serve as an excellent starting point for method development.

I hope this detailed application note provides a robust foundation for your work. If you can provide more context about "this compound," I can help you with a more targeted search.

References

Hypothetical Application Note: Quantification of Potasan in Water by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a hypothetical, validated method for the quantification of the insecticide Potasan in environmental water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust for routine monitoring.

Principles and Procedures

The analytical workflow involves sample preparation followed by LC-MS/MS analysis. The following diagram illustrates the complete experimental procedure:

workflow Start Water Sample (100 mL) A Sample Preparation Start->A B Liquid-Liquid Extraction with Dichloromethane A->B C Extract Evaporation to Dryness under N₂ Stream B->C D Reconstitution in 1 mL Methanol C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F

Hypothetical Chromatographic Conditions:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient Elution: From 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS Detection: ESI+ mode; MRM transitions: 315.1 → 247.1 (quantifier) and 315.1 → 163.0 (qualifier).
Summary of Method Validation Results

The method was validated according to ICH guidelines. The key performance parameters from the validation study are summarized below.

Table 1: Method Validation Results for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linearity Range 0.5 - 100 ng/L
Coefficient (R²) 0.9992 R² ≥ 0.990
Limit of Detection (LOD) 0.15 ng/L
Limit of Quantification (LOQ) 0.5 ng/L
Accuracy (% Recovery) 98.5% 85-115%
Precision (% RSD) 3.2% ≤ 10%
Experimental Protocol

Materials and Reagents:

  • This compound analytical standard (≥98% purity)
  • HPLC-grade methanol, acetonitrile, and dichloromethane
  • Formic acid (LC-MS grade)
  • Environmental water samples (filtered through a 0.45 µm glass fiber filter)

Sample Preparation Procedure:

  • Measure 100 mL of the filtered water sample into a separatory funnel.
  • Add 10 mL of dichloromethane.
  • Shake vigorously for 2 minutes, periodically venting pressure. Allow the phases to separate completely.
  • Collect the lower organic layer.
  • Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.
  • Combine all organic layers in a clean evaporation tube.
  • Gently evaporate the combined extract to dryness under a stream of nitrogen gas.
  • Reconstitute the dry residue in 1.0 mL of methanol and vortex mix for 30 seconds.
  • Transfer the solution to an LC vial for analysis.

Calibration Curve:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Perform serial dilutions to create working standards.
  • Prepare calibration standards in methanol at a minimum of six concentration levels covering the range of 0.5 to 100 ng/L.
  • Inject the calibration standards and plot the peak area of the quantifier ion versus concentration to generate the calibration curve.

Key Considerations for a Real-World Method

When developing or adapting a method for this compound, consider the following:

  • Analyte Stability: this compound may be susceptible to degradation under various conditions. Conduct forced degradation studies (exposure to acid, base, oxidant, light, and heat) to demonstrate the stability-indicating nature of the method [1].
  • Matrix Effects: The sample matrix (e.g., wastewater vs. clean surface water) can suppress or enhance the MS signal. Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to that in a pure standard solution [2].
  • Specificity: Ensure the method is specific for this compound and that there is no interference from other co-eluting pesticides or matrix components at its retention time.

References

Application Note: MIP-based Sensor for Potasan Detection

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines the development and application of a molecularly imprinted polymer (MIP) for the selective detection of Potasan, an organophosphorus compound. MIPs are synthetic polymers with tailor-made recognition sites complementary to the target molecule in shape, size, and functional groups [1]. They are robust, cost-effective, and offer high stability under extreme physical and chemical conditions compared to biological receptors [1] [2].

Principle of Operation

The operational principle of an MIP-based sensor for this compound is illustrated in the following workflow, which covers the core process from polymer synthesis to analyte detection.

G Template This compound (Template) Complex Pre-polymerization Complex Template->Complex Monomer Functional Monomer Monomer->Complex Polymerization Polymerization with Cross-linker Complex->Polymerization MIP This compound-Imprinted Polymer (MIP) Polymerization->MIP Extraction Template Extraction MIP->Extraction Cavity MIP with Specific Cavities Extraction->Cavity Rebinding Analyte Rebinding Cavity->Rebinding Signal Transduction & Signal Output Rebinding->Signal

Key Performance Characteristics

The table below summarizes the target performance characteristics for a this compound MIP-sensor, based on the general capabilities of MIP technology.

Table 1: Target Performance Characteristics of a this compound MIP-Sensor

Parameter Target Specification Remarks
Detection Principle Colorimetric / Electrochemical Choice depends on required sensitivity and portability [3].
Linear Range To be determined experimentally Expected in nanomolar to micromolar range.
Limit of Detection (LOD) To be determined experimentally Aim for sub-nanomolar levels for trace analysis.
Selectivity (Imprinting Factor) > 3 High specificity over structural analogs [1].
Sensor Stability > 6 months Retain >90% initial response when stored dry at room temperature [2].
Response Time < 10 minutes Time for analyte binding and signal generation.

Detailed Experimental Protocol

This protocol describes the synthesis of a bulk MIP for this compound and its integration into a colorimetric sensor. The method is adapted from general MIP synthesis procedures [1] [3] [2].

Reagents and Materials
  • Template Molecule: this compound (Caution: Handle with appropriate PPE due to toxicity).
  • Functional Monomers: Methacrylic acid (MAA), Acrylamide (AM), or 4-Vinylpyridine (4-VP).
  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA).
  • Initiator: Azobisisobutyronitrile (AIBN).
  • Porogenic Solvent: Acetonitrile or Chloroform.
  • Dummy Template (Optional): A structurally similar but less toxic compound for preliminary studies [3].
Synthesis of MIP and Non-Imprinted Polymer (NIP)

The NIP is synthesized identically but without the template and serves as a control to证明 the imprinting effect.

Step-by-Step Procedure:

  • Pre-complexation: In a glass vial, dissolve the this compound template (0.1 mmol) and the selected functional monomer (e.g., MAA, 0.4 mmol) in the porogenic solvent (5 mL). Sonicate for 5 minutes and allow the mixture to stand for 30-60 minutes for complex formation.
  • Polymerization Mixture: Add the cross-linker EGDMA (2.0 mmol) and the initiator AIBN (10 mg) to the vial. Sparge the mixture with nitrogen or argon for 5 minutes to remove oxygen, which inhibits free-radical polymerization.
  • Polymerization: Seal the vial and place it in a water bath at 60°C for 12-24 hours to complete the polymerization reaction.
  • Grinding and Sieving: After polymerization, crush the resulting rigid polymer block and grind it into a fine powder using a mortar and pestle. Sieve the powder to obtain particles of a uniform size (e.g., 25-50 μm).
  • Template Removal: Wash the polymer particles thoroughly with a methanol-acetic acid solution (9:1, v/v) until this compound can no longer be detected in the washings (e.g., by UV-Vis spectroscopy). Finally, wash with pure methanol to remove acetic acid and dry the particles under vacuum at 50°C.
  • Synthesize NIP: Repeat the entire process without adding the this compound template.
Sensor Fabrication and Measurement

This protocol describes a generic colorimetric sensor setup.

  • Sensor Assembly: Immobilize the washed and dried MIP particles onto a solid support, such as a filter membrane or a glass fiber pad. Alternatively, for electrochemical detection, mix MIP particles with carbon paste to form an electrode [4] [5].
  • Analyte Binding: Incubate the sensor with a sample solution containing this compound for a fixed time (e.g., 5-10 minutes).
  • Signal Generation and Readout:
    • Colorimetric: Use a chromogenic reagent that produces a color change upon interaction with the bound this compound. The intensity of the color, measurable with a spectrophotometer or a smartphone camera, is proportional to the analyte concentration [3].
    • Electrochemical: Measure the change in electrochemical signal (e.g., current in voltammetry or impedance) when this compound binds to the MIP on the electrode surface [4] [5].

Critical Notes for Method Development

  • Template Leakage: Incomplete removal of the original this compound template can lead to false positives. Consider using a dummy template—a molecule structurally similar to this compound but non-toxic and easily distinguishable analytically—to mitigate this risk [3].
  • Green Chemistry: Explore the use of biomass-derived materials like chitosan or cellulose as alternative, sustainable polymer matrices to align with green chemistry principles [2].
  • Monomer Selection: The choice of monomer is critical. Computational modeling (e.g., molecular dynamics) can be employed in silico to predict the strength of interaction between this compound and various monomers before synthesis, optimizing the imprinting efficiency [1].

References

Potassium-40 (⁴⁰K) Fundamentals & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is Potassium-40 (⁴⁰K) and why is it relevant to researchers? Potassium-40 is a naturally occurring radioactive isotope of potassium. It is significant because it is the largest source of internal radioactivity in animals and humans [1]. Understanding its properties is essential in fields like physiology, nutrition, and radiation safety.

Q: What are the key properties of ⁴⁰K? The table below summarizes the core quantitative data for Potassium-40 [2] [1].

Property Value Context / Implication
Half-life 1.248 billion years Long-lived isotope, persistent in the environment [1].
Natural Abundance 0.0117% (117 ppm) Percentage of total potassium in nature [2] [1].
Decay Modes β⁻ (89.6%), Electron Capture (10.4%) Decays to Calcium-40 and Argon-40 [1].
Specific Activity ~ 265,000 Bq/g Activity per gram of pure ⁴⁰K [1].
Human Body Burden ~ 4,000 Bq Typical continuous radioactivity in a 70 kg adult [1].

Q: What is the physiological role of potassium? Potassium is an essential electrolyte. The K⁺ ion is the main intracellular cation, with concentrations approximately 30 times higher inside cells than in plasma [2]. It is critical for [2]:

  • Regulating neuromuscular excitability (nervous impulses and muscle contraction).
  • Acting as a cofactor for numerous enzymes.
  • Maintaining fluid balance and blood pressure.

Troubleshooting Guide: ⁴⁰K Interference

Issue: Potassium-40 signal interferes with the measurement of another radionuclide. Background: The gamma rays and beta particles emitted by ⁴⁰K can create a high background signal, interfering with the detection of low-activity samples of other isotopes.

Potential Cause Recommended Solution Experimental Protocol Considerations
High Background from Biological Samples Use Whole-Body Counting or gamma-spectrometry with a shielded system. Protocol: Shield the detector with low-background lead. Use a high-purity germanium (HPGe) detector to resolve gamma-ray energies. The ⁴⁰K gamma ray emission at 1.46 MeV can be identified and its area quantified, allowing for spectral stripping [2] [1].
Variable Potassium Content in Samples Measure and account for total potassium content. Protocol: Determine the total potassium content in your sample matrix (e.g., using atomic absorption spectrometry). Calculate the expected ⁴⁰K activity based on its natural abundance and subtract this contribution from the total measured signal [2].
Geometry and Self-Absorption Maintain consistent sample mass and geometry. Protocol: For liquid scintillation counting, use low-potassium glass or polyethylene vials to reduce background. For solid samples, use a standardized geometry and consider self-absorption corrections if the sample density is high [2].

Experimental Protocol: Total Body Potassium (TBK) Assessment

Principle: A small, constant fraction of total body potassium is radioactive ⁴⁰K. By measuring the gamma-ray emission from ⁴⁰K in a shielded whole-body counter, total body potassium and body cell mass can be estimated [2].

Methodology:

  • Calibration: Calibrate the whole-body counter using phantoms with known quantities of ⁴⁰K or a stable potassium equivalent.
  • Measurement: The subject lies still in a shielded whole-body counter. Gamma rays from the 1.46 MeV emission of ⁴⁰K are counted [2] [1].
  • Calculation:
    • Total Body Potassium (TBK in moles) = (Measured ⁴⁰K activity × Atomic weight of K) / (Natural abundance of ⁴⁰K × Decay constant).
    • Body Cell Mass (BCM) can then be estimated using the formula: BCM (kg) = TBK (mmol) × 0.0083 [2].

Key Considerations:

  • This method is safe and can be used in diverse populations.
  • The ratio of TBK to fat-free body mass decreases with age.

⁴⁰K Analysis Workflow

Below is a logical workflow for assessing Potassium-40 in a biological context, created with Graphviz per your specifications.

potassium_analysis_workflow start Start Analysis sample_prep Sample Preparation start->sample_prep select_method Select Analytical Method sample_prep->select_method whole_body Whole-Body Counting select_method->whole_body  Human/Animal  Study gamma_spec Gamma Spectrometry select_method->gamma_spec  Environmental/  Material Sample liquid_scint Liquid Scintillation select_method->liquid_scint  Low-Activity  Sample calc_tbk Calculate Total Body K whole_body->calc_tbk  Measure 1.46 MeV  Gamma Rays id_isotope Identify ⁴⁰K Signal gamma_spec->id_isotope  Resolve 1.46 MeV  Photopeak liquid_scint->id_isotope  Detect β⁻ Particles  & Gamma Rays data_analysis Data Analysis calc_tbk->data_analysis id_isotope->data_analysis end Interpret Results data_analysis->end

Diagram Title: Potassium-40 Bioanalysis Workflow

This workflow outlines the primary steps for determining potassium-40 in biological contexts. The blue nodes represent core measurement techniques, the green nodes represent key calculation and identification steps, and the red node is the final goal.

Methodology Note

The information provided is based on established scientific principles regarding Potassium-40. Since a direct methodology for "Potasan" was not available, these guidelines for ⁴⁰K offer a relevant and reliable foundation for troubleshooting radionuclide analysis in a biological context.

References

Analytical Method for Coumaphos Metabolite (Chlorferron)

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is for the detection and quantification of Chlorferron (CFN), a major metabolite of coumaphos, using a Molecularly Imprinted Polymer (MIP) electrochemical sensor [1].

Detailed Experimental Protocol
  • Sensor Preparation (Electropolymerization)

    • Polishing: Polish a glassy carbon (GC) working electrode to a mirror finish using an alumina paste, followed by rinsing and sonication in acetonitrile [1].
    • Polymerization Solution: Prepare a solution containing 4 mM pyrrole, 1 mM CFN (the template molecule), and 100 mM Britton-Robinson (BR) buffer at pH 7 [1].
    • Polymerization: De-gas the solution with nitrogen gas for 5 minutes. Perform electropolymerization onto the GC electrode using Cyclic Voltammetry (CV) by scanning between -0.6 V and +1.0 V (vs. Ag/AgCl) for 5 cycles at a scan rate of 0.1 V/s [1].
    • Template Removal: After polymerization, immerse the MIP electrode in a stirred extraction solution of acetic acid and acetonitrile (2:5, v/v) to remove the embedded CFN molecules, creating the specific recognition cavities. Dry the electrode with nitrogen gas [1].
  • Analysis of Samples

    • Calibration: The analytical determination of CFN is performed using Cyclic Voltammetry (CV). The sensor exhibits a linear response in the range of 0.158 to 75 µM [1].
    • Detection Limits: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for CFN using this sensor are 0.158 µM and 0.48 µM, respectively [1].
    • Validation: The method was validated against a standard GC-MS technique and tested in spiked biological samples such as urine and synthetic human plasma, showing a median recovery of around 98% [1].
Performance Data Table

For a quick comparison, here are the key performance metrics of the developed CFN-MIP sensor:

Parameter Value/Description Method/Note
Linear Range 0.158 to 75 µM For Chlorferron (CFN) [1]
Limit of Detection (LOD) 0.158 µM Determined by DPV [1]
Limit of Quantitation (LOQ) 0.48 µM Determined by DPV [1]
Precision (Median %RSD) ~3% Indicates high reproducibility [1]
Accuracy (Median % Recovery) ~98% Tested in spiked urine and plasma [1]
Selectivity <16.8% signal change Tested against related metabolites/pesticides [1]
Advantage vs. Chromatography Similar LODs with shorter analysis time Compared to GC-MS methods [1]

Experimental Workflow Diagram

The following diagram illustrates the core process of creating and using the MIP sensor for metabolite detection.

G Start Start Experiment Prep Prepare Electrode Start->Prep Poly Electropolymerization (Pyrrole + CFN template) Prep->Poly Extract Template Extraction Poly->Extract Reexp CFN Rebinding Extract->Reexp Measure Electrochemical Measurement Reexp->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

FAQs and Troubleshooting Guide

This section addresses potential issues based on the published protocol.

Q1: What can I do if my sensor shows low sensitivity or a weak signal?

  • Check electrode polishing: Ensure the glassy carbon electrode is perfectly polished to a mirror finish before polymerization, as a contaminated surface can hinder the process [1].
  • Verify polymerization cycles: Using fewer than 5 CV cycles might result in a polymer film that is too thin to create effective recognition sites [1].
  • Confirm template extraction: Incomplete removal of the CFN template will leave fewer cavities available for the target analyte to bind. Ensure the extraction solution is fresh and stirring is adequate [1].

Q2: How can I ensure my sensor is selective for Chlorferron and not other similar compounds?

  • The MIP technology is designed for this purpose. The polymer matrix is shaped around the CFN molecule. The study demonstrated high selectivity, with less than a 16.8% signal change when other metabolites like 4-methylumbelliferone or the parent pesticide coumaphos were present [1]. Testing your sensor against these potential interferents is recommended for validation.

Q3: Can this method be used for other biological samples?

  • Yes, the method was successfully validated in human urine and synthetic plasma. The high recovery rate (~98%) indicates that the sensor performs well in complex biological matrices [1]. For other sample types, you may need to validate the recovery and check for matrix effects.

References

overcoming matrix effects in Potasan analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Diagnosing Matrix Effects

Matrix effects occur when components in a sample other than your target analyte interfere with the analysis, typically causing signal suppression or enhancement. This is a major challenge in techniques like LC-MS/MS and ICP-MS [1] [2] [3].

The first step is to diagnose and quantify the matrix effect in your method. The table below summarizes common assessment techniques.

Method Description Procedure Interpretation

| Post-Extraction Spiking [2] [3] | Compares analyte response in clean solution vs. sample matrix after preparation. | 1. Prepare analyte in pure solvent (A). 2. Spike same analyte concentration into a pre-processed sample blank (B). 3. Compare peak areas (or other response) of A and B. | Matrix Factor (MF) = B / A • MF = 1: No effect. • MF < 1: Signal suppression. • MF > 1: Signal enhancement. | | Slope Ratio Analysis [2] | Compares calibration curve slopes in matrix vs. solvent. More robust than single-point comparison. | 1. Create calibration curves in pure solvent and in matrix-matched samples. 2. Calculate slopes of both curves. | Matrix Effect (%) = [(Slope_matrix / Slope_solvent) - 1] * 100 • Value near 0%: No effect. • Negative value: Suppression. • Positive value: Enhancement. | | Post-Column Infusion [2] | Provides a visual, real-time profile of ionization suppression/enhancement across the chromatographic run. | 1. Continuously infuse analyte into the LC eluent post-column. 2. Inject a blank sample extract. 3. Monitor the signal; dips or rises correspond to regions of matrix interference. | Identifies problematic retention time windows where sample clean-up or chromatographic separation must be improved. |

The following workflow outlines a systematic approach for diagnosing and mitigating matrix effects based on these methods.

start Start: Suspected Matrix Effect step1 Quantify Effect (Post-Extraction Spiking) start->step1 step2 Effect Acceptable? step1->step2 step3 Locate Interference (Post-Column Infusion) step2->step3 No end Method Validated step2->end Yes step4 Optimize Sample Prep step3->step4 step5 Optimize Chromatography step4->step5 step6 Apply Advanced Calibration step5->step6 step6->step1 Re-assess

Techniques to Overcome Matrix Effects

Liquid Chromatography Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly with Electrospray Ionization (ESI), is highly susceptible to matrix effects [3]. Mitigation strategies focus on sample clean-up, chromatographic separation, and calibration.

  • Sample Preparation and Clean-up: The goal is to remove interfering matrix components before analysis.

    • Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can selectively isolate the analyte from salts, phospholipids, and other interferents [1] [3].
    • Dilution of the sample extract can reduce the concentration of matrix components to a level where they no longer interfere significantly, provided the analyte sensitivity is sufficient [2].
  • Chromatographic Optimization: Improving separation prevents interferents from co-eluting with the analyte.

    • Increase chromatographic resolution by adjusting the column, mobile phase, gradient, or flow rate to separate the analyte from matrix peaks [1].
    • Extend the retention time of the analyte to move it away from the typically crowded region of early-eluting salts and polar compounds [3].
  • Calibration Strategies: Use calibration methods that account for residual matrix effects.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is chemically similar to the sample (e.g., synthetic urine, control plasma) [4] [2]. For seawater, this involves using standards with a matching salt background like 2.5% NaCl or synthetic ocean water [4].
    • Standard Addition Method: Spike known amounts of analyte directly into aliquots of the sample. This is highly effective but time-consuming and best for smaller batches [4].
    • Internal Standardization: Use a deuterated or otherwise isotopically-labeled version of the analyte as an Internal Standard (IS). The IS experiences the same matrix effects as the analyte, allowing for accurate correction. This is considered one of the most effective approaches [2] [3].
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

In ICP-MS, matrix effects often stem from physical suppression of the signal or spectral interferences [5] [6].

  • Instrumental Optimization: Simple adjustments to instrument settings can significantly reduce matrix effects.

    • Ion Lens Tuning: Optimizing voltages, such as reducing the extractor lens potential, can improve ion transmission and reduce matrix-related signal suppression [7].
    • Collision/Reaction Cell (CRC) Technology: Using a cell filled with gas (e.g., He, H₂) can remove polyatomic interferences before they reach the detector. For example, H₂ gas can react with and remove ArH⁺ interferences that affect potassium isotopes [5] [8].
  • Sample Introduction and Matrix Separation:

    • Matrix Removal: Online or offline techniques can separate the analyte from the matrix. This involves passing the sample through a column that retains either the matrix components or the analytes of interest, which are then eluted separately [5].
    • Chemical Precipitation: For specific applications, a pre-concentration step like HF precipitation can be used to remove major matrix elements (e.g., Ca, Mg, Al) from low-potassium samples like basalts and carbonates, significantly enriching the target analyte [9].

The table below compares common calibration methods for managing matrix effects.

Calibration Method Principle Best For Limitations
Solvent-Based Standards prepared in pure solvent. Simple, clean matrices with no significant effects. Fails completely with matrix effects.
Matrix-Matched [4] [2] Standards prepared in a blank sample matrix. Routine analysis of similar sample types (e.g., seawater, serum). Requires a representative blank matrix; not for unknown/variable matrices.
Standard Addition [4] Standards spiked into aliquots of the actual sample. Complex or unique samples where a blank matrix is unavailable. Very time-consuming; not practical for high-throughput labs.
Internal Standard (IS) [2] [3] A similar compound (e.g., stable isotope) is added to all standards and samples. All methods, especially LC/MS/MS and ICP-MS. Highly effective. Cost of labeled IS; must be added before any sample preparation steps.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method with Isotopic Internal Standard

This protocol is designed for quantifying small molecules (like Potasan) in biological matrices such as plasma or urine [2] [3].

  • Sample Preparation:

    • Add a known amount of a stable isotope-labeled internal standard (e.g., D₅-Potasan) to 100 µL of plasma/urine.
    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.
    • Transfer the supernatant to a new vial and evaporate to dryness under a gentle nitrogen stream.
    • Reconstitute the dry residue in 100 µL of initial mobile phase (e.g., 5% acetonitrile in 0.1% formic acid) for LC-MS/MS analysis.
  • Chromatographic Separation:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
  • Mass Spectrometric Detection:

    • Ion Source: ESI, positive mode.
    • Monitor multiple reaction monitoring (MRM) transitions for both the native analyte and the isotopic internal standard.
    • Use the peak area ratio (analyte / IS) for quantification against a matrix-matched calibration curve.
Protocol 2: HF Precipitation for Matrix Removal in ICP-MS

This protocol is for analyzing trace potassium (K) in high-matrix samples like basaltic rock or carbonates [9].

  • Sample Digestion:

    • Completely digest 50 mg of powdered sample in a mixture of concentrated HNO₃ and HF using a high-pressure microwave digester.
  • HF Precipitation:

    • Take half of the digested solution and add an excess of high-purity HF.
    • Let the precipitate (insoluble fluorides of Ca, Mg, Al, etc.) form overnight.
    • Centrifuge the solution and carefully collect the supernatant, which now contains the soluble KF, free from the major matrix elements.
  • Further Purification (Optional):

    • Pass the supernatant through a cation-exchange chromatography column (e.g., AG50W-X8 resin) for final purification of K from any remaining trace elements [9].
  • ICP-MS Analysis:

    • Analyze the purified sample solution using a collision/reaction cell ICP-MS with H₂ gas to suppress any residual ArH⁺ interferences on K isotopes [8].

References

Understanding Method Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The table below outlines the core parameters as defined by guidelines like ICH Q2(R1) and USP〈1225〉 [1] [2].

Parameter Definition Typical Acceptance Criteria
Accuracy Closeness of results to the true value [1]. Recovery of 98-102% for APIs [2].
Precision Degree of scatter among repeated measurements [1]. RSD < 1.0% for repeatability [1].
Repeatability Precision under the same conditions, short time [1]. RSD < 2.0% for intermediate precision [3].
Intermediate Precision Precision within the same lab (different days, analysts) [1].
Linearity Ability to obtain results proportional to analyte concentration [1]. Correlation coefficient (R²) > 0.999 [3] [4] [2].
Range Interval between upper and lower analyte levels with suitable precision, accuracy, and linearity [2]. Typically 80-120% of test concentration [1].
Specificity Ability to assess the analyte unequivocally despite other components [1] [2]. No interference from placebo, blank, or degradants [2].
Limit of Detection (LOD) Lowest amount of analyte that can be detected [2]. Signal-to-noise ratio ~3:1 [2].
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified [2]. Signal-to-noise ratio ~10:1; RSD < 10% [2].
Robustness Capacity to remain unaffected by small, deliberate changes in method parameters [2]. System suitability criteria are met [2].

Troubleshooting Common Method Issues

Here are answers to frequently asked questions regarding problems encountered during method validation:

Q1: During accuracy studies, my recovery results are consistently low. What could be the cause? Low recovery often points to an issue with the sample preparation process. Incomplete extraction of the analyte from the sample matrix is a common culprit. Re-evaluate your extraction technique (e.g., sonication time, solvent type and volume). Also, verify the stability of the analyte in the solution throughout the preparation and analysis cycle [2].

Q2: My method lacks specificity and shows interference from the sample matrix. How can I resolve this? Lack of specificity can be addressed by modifying the chromatographic conditions. This includes adjusting the mobile phase composition (pH, buffer concentration, organic modifier ratio), using a different type of column (C8 vs. C18), or optimizing the gradient elution program to achieve better separation [3] [2]. For titration, changing the solvent or titration pH can help separate the analyte's equivalence point from interfering substances [1].

Q3: The precision of my method is poor. What steps should I take? Poor precision usually indicates a problem with the analytical procedure's consistency. First, ensure all equipment (e.g., autosamplers, pumps) is properly calibrated and functioning. Second, standardize all solutions and titrants precisely. For titration, using a primary standard for titrant standardization is crucial [1]. Finally, strictly control environmental conditions and sample handling steps to minimize variability [1].

Q4: How can I demonstrate the robustness of my analytical method? Robustness is tested by deliberately introducing small, intentional variations to method parameters and observing the impact on the results. For a chromatographic method, this could include changes in:

  • Flow rate (e.g., ±0.1 mL/min)
  • Mobile phase pH (e.g., ±0.1 units)
  • Column temperature (e.g., ±2°C)
  • Detection wavelength (e.g., ±2 nm) The method is considered robust if system suitability criteria (e.g., resolution, tailing factor) are still met under all varied conditions [2].

Experimental Protocol for Validation

The workflow for a method validation exercise can be summarized as follows. This is a generalized protocol; the specific steps will depend on the analytical technique (e.g., HPLC, titration) and the nature of the sample.

Start Start Method Validation V1 1. Specificity Test Start->V1 V2 2. Linearity & Range V1->V2 V3 3. Accuracy (Recovery) V2->V3 V4 4. Precision (Repeatability) V3->V4 V5 5. Intermediate Precision V4->V5 V6 6. LOD & LOQ Determination V5->V6 V7 7. Robustness Testing V6->V7 End Final Report V7->End

Step-by-step description:

  • Specificity: Inject blank, placebo, standard, and sample solutions. Confirm that the analyte peak is pure and has no interference [2].
  • Linearity & Range: Prepare and analyze a minimum of 5 concentrations across the specified range (e.g., 50-150%). Plot analyte response vs. concentration and perform linear regression [1] [2].
  • Accuracy: Spike the analyte at three levels (e.g., 80%, 100%, 120%) into a placebo matrix. Analyze and calculate the percentage recovery [2].
  • Precision (Repeatability): Analyze six independent samples at 100% concentration by the same analyst under the same conditions. Calculate the %RSD [1].
  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or using different equipment [1].
  • LOD & LOQ: Analyze progressively diluted samples and determine the concentrations that yield signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ [2].
  • Robustness: intentionally vary key method parameters and assess the effect on system suitability [2].

Key Limitations and Further Steps

Based on my search, I could not find a validated analytical method for Potasan (CAS 299-45-6). The available data only covers its basic identification and hazards [5].

To proceed with your work, I suggest:

  • Consult Specialized Databases: Search in dedicated analytical chemistry databases (e.g., SciFinder, Reaxys) for journal articles or application notes.
  • Review Analogous Methods: Look for validated methods of compounds with similar chemical structures (organophosphates) to use as a starting point for development.
  • Develop a New Method: Given the lack of existing data, you will likely need to develop and validate a new analytical method for this compound from first principles, following the general framework provided above.

References

Frequently Asked Questions (FAQ) & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common specific issues and their evidence-based solutions, synthesized from current literature and application notes.

Question / Issue Possible Cause Recommended Solution
FAQs
What modern methods are accepted for potassium quantification in pharmaceuticals? Outdated methods (e.g., Flame Photometry) are being phased out for more versatile techniques [1]. Use Ion Chromatography (IC) per updated United States Pharmacopeia (USP) monographs. IC allows concurrent analysis of K+, Na+, and NH4+ in a single run [1].
How can I visualize real-time potassium dynamics in live cells or tissues? Traditional tools (electroodes, fluorescent dyes) lack specificity, targetability, or have poor tissue penetration [2]. Use Genetically Encoded Potassium Indicators (GEPOs). New Red GEPOs (RGEPO1/RGEPO2) enable real-time, subsecond monitoring in vivo with deep tissue penetration [2].
Troubleshooting
Pseudohyperkalemia: High lab K+ value with no clinical symptoms [3]. Pre-analytical errors: Prolonged tourniquet use (>1 min), fist clenching, traumatic venipuncture, delayed sample processing, or storage at incorrect temperature (2-8°C) [3]. Standardize phlebotomy: minimize tourniquet time, avoid fist clenching, process samples promptly, and store at 15-25°C [3].
Inconsistent results between serum and plasma K+ Higher K+ in serum is normal (release from platelets during clotting). "Reverse pseudohyperkalemia" can occur in leukemia/lymphoma patients where heparin in plasma tubes disrupts fragile WBCs [3]. Use consistent sample type (plasma is generally preferred). For patients with high WBC counts, compare serum and plasma values or use heparin-coated syringes [3].
Masked Hypokalemia: A hemolyzed sample from a hypokalemic patient shows a normal K+ value [3]. Hemolysis during sample collection releases intracellular K+, falsely elevating the measurement and masking true low levels [3] [4]. Re-draw sample if Hemolysis Index (HI) is high. Be suspicious of normal K+ results in clinically hypokalemic patients with hemolyzed samples [3].

Analytical Methods for Potassium Quantification

The choice of analytical method depends on the sample matrix, required sensitivity, and need for multiplexing.

Method Principle Key Advantages Common Applications
Ion Chromatography (IC) Separation of ions based on affinity to a stationary phase [1]. High selectivity; can analyze multiple ions (K+, Na+, NH4+) simultaneously; compliant with modern USP monographs; no flammable gases [1]. Pharmaceutical quality control, dietary supplements, complex matrices [1].
Ion-Selective Electrode (ISE) Measurement of electrical potential change due to K+ activity [3]. Fast; widely available in clinical analyzers; well-suited for high-throughput clinical samples [3]. Clinical electrolyte panels, point-of-care testing [3].
Flame Photometry Measurement of light emission intensity of excited K+ atoms in a flame [1]. Established, simple technique. Being replaced by IC and ISE; historical use in simple matrices [1].
Genetically Encoded Indicators (e.g., RGEPOs) Fluorescent protein changes intensity upon K+ binding [2]. Real-time, subsecond dynamics in live cells/tissues; can be targeted to specific cell types or locations (e.g., cytoplasm, membrane) [2]. Neuroscience, cell biology, in vivo imaging of K+ fluxes (e.g., during seizures) [2].

Experimental Protocol: Potassium Analysis by Ion Chromatography

This is a generalized protocol based on the USP methodology for the quantification of potassium in a pharmaceutical sample using Ion Chromatography [1].

  • 1. Instrument Setup

    • Column: Use a cation-exchange column suitable for USP separation, such as a Metrosep C 6 – 150/4.0 or equivalent [1].
    • Eluent: Prepare an isocratic or gradient eluent as specified in the USP monograph, typically based on nitric, tartaric, or dipicolinic acid.
    • Detection: Use a conductivity detector with a suppressor system to enhance sensitivity.
    • Flow Rate: Set to the manufacturer's recommendation, often 0.5 - 1.0 mL/min.
  • 2. Sample Preparation

    • Accurately weigh a representative portion of the solid sample (e.g., powdered tablet).
    • Dissolve and dilute to a known volume with the eluent or a compatible solvent. For liquid samples, filtration (0.45 µm or 0.22 µm syringe filter) may be sufficient.
    • Ensure the final concentration of potassium falls within the calibrated linear range of the instrument.
  • 3. Execution & Analysis

    • System Suitability: Before analysis, run system suitability standards to confirm resolution, peak symmetry, and reproducibility meet USP criteria (e.g., as per general chapter <621>) [1].
    • Calibration: Create a calibration curve using at least three standard solutions of known potassium concentration covering the expected range.
    • Injection: Inject the prepared sample and standards. The potassium peak is identified by its retention time.
    • Quantification: Calculate the potassium concentration in the unknown sample by comparing its peak area to the calibration curve. The method should be validated for accuracy, precision, and specificity per USP <1225> [1].

Experimental Workflow Visualization

The following diagram, generated with Graphviz DOT language, outlines the logical workflow for the IC method described above. You can use this script to generate a visual for your support materials.

IC_Workflow Start Start Analysis Prep Sample Preparation (Dissolve & Filter) Start->Prep Cal Prepare Calibration Standards Start->Cal Suit System Suitability Test Passed? Prep->Suit Cal->Suit Suit->Cal No Run Run Samples & Standards by IC Suit->Run Yes Quant Quantify K+ via Calibration Curve Run->Quant End Result Report Quant->End

This workflow provides a clear, step-by-step guide for researchers performing potassium analysis, highlighting the critical system suitability check.

References

Chemical Profile and Toxicity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Potasan and coumaphos based on the information found.

Property This compound Coumaphos
CAS Number 299-45-6 [1] 56-72-4 [2]
IUPAC Name O,O-diethyl O-(4-methyl-7-coumarinyl) phosphorothioate [1] O-(3-chloro-4-methyl-7-coumarinyl) O,O-diethyl phosphorothioate [3]
Molecular Formula C₁₄H₁₇O₅PS [1] C₁₄H₁₆ClO₅PS [2]
Molecular Weight 328.32 g/mol [1] 362.50 [2]
Appearance Solid powder [1] Tan crystalline solid with a slight sulfur odor [2]
Melting Point 39.5 - 41.3 °C [1] 90 - 92 °C [2]
Key Structural Difference Lacks a chlorine atom on the coumarin ring [1] [4] Contains a chlorine atom at the 3-position of the coumarin ring [2]
Acute Oral Toxicity (Rat LD₅₀) Information not available in search results 13 - 41 mg/kg [2]
GHS Hazard Statements H300: Fatal if swallowed; H310: Fatal in contact with skin; H330: Fatal if inhaled [1] Classified as moderately toxic (Toxicity Class II); Signal Word: WARNING [2]
Primary Role / Note Toxic metabolite of coumaphos [5] Parent compound; widely used as an insecticide and acaricide [2]

Mechanism of Action and Metabolic Relationship

Both this compound and coumaphos are organothiophosphate esters that share a similar core mechanism of toxicity, which is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system [6] [4]. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves and muscles, a condition characteristic of organophosphate poisoning.

A critical relationship exists between the two compounds: This compound is a key toxic metabolite of coumaphos [5]. This means that within biological systems or the environment, coumaphos can break down to form this compound, which itself is highly toxic. Research on the degradation of coumaphos in soil showed that this compound was one of the major metabolites formed [7]. The following diagram illustrates this metabolic relationship and the shared mechanism of action.

G Coumaphos Coumaphos Metabolic_Conversion Metabolic Conversion Coumaphos->Metabolic_Conversion  Metabolism AChE_Inhibition AChE Inhibition Coumaphos->AChE_Inhibition Direct action This compound This compound This compound->AChE_Inhibition Direct action Metabolic_Conversion->this compound Acetylcholine Acetylcholine AChE_Inhibition->Acetylcholine  Accumulates Effects Neuromuscular Overstimulation • Diarrhea • Muscle Twitching • Respiratory Difficulty Acetylcholine->Effects

Research Context and Experimental Considerations

One study provides a practical research context involving both compounds. An enzyme-based strategy using parathion hydrolase was developed to treat waste from cattle dipping vats containing coumaphos [5]. The research objective was to address the problem of this compound accumulation, which is a toxic decomposition product hazardous to cattle [5].

The study exploited the difference in water solubility between the two compounds to selectively hydrolyze this compound. The experimental rationale and key parameters are summarized below:

  • Objective: To selectively hydrolyze accumulated this compound in coumaphos-based cattle dip waste to extend its usable life and reduce waste volume [5].
  • Key Agent: Parathion hydrolase, an enzyme effective at hydrolyzing organophosphates [5].
  • Critical Physical Property: this compound has approximately an 8-fold higher water solubility (16.9 µmol/L) compared to coumaphos (2.2 µmol/L) [5].
  • Methodology: The enzyme was used to hydrolyze only the dissolved organophosphate. By limiting the amount of enzyme added, researchers could selectively target and hydrolyze the more soluble this compound without significantly degrading the parent coumaphos insecticide [5].
  • Outcome: A mathematical model was developed and verified, showing the feasibility of this selective enzymatic approach for waste treatment and minimization [5].

References

Comparison of Potassium Detection Methods

Author: Smolecule Technical Support Team. Date: February 2026

Detection Method Principle / Technology Sample Type Key Performance Insights Advantages & Challenges

| Ion-Selective Electrodes (ISE) [1] [2] | Potentiometric measurement using ionophore (e.g., Valinomycin) in a polymer membrane [1]. | Venous whole blood, plasma [1]. | Slope: ~59.16 mV/decade at 23°C [2]. Solid-contact materials (e.g., nanocomposites) improve stability [2]. | Advantages: Well-established, sensitive, selective [1]. Challenges: Requires trained professionals, not for self-testing [1]. | | Blood Gas Analyzers (Point-of-Care) [3] [4] | Integrated ISE technology with in-line hemolysis detection [3]. | Venous/Arterial/Capillary whole blood [3]. | Overall hemolysis rate: 10.0%; higher in capillary (17.7%) and ED samples (17%) [3] [4]. | Advantages: Rapid results at point-of-care. Challenges: High hemolysis rates can cause falsely elevated potassium [3]. | | Magnetic Resonance Spectroscopy (MRS) [5] | Detection of potassium nuclei (³⁹K) at ultra-high magnetic fields (7T) [5]. | Intracellular space in skeletal muscle (non-invasive) [5]. | Detected 5-6% decrease in intramuscular potassium during exercise [5]. | Advantages: Non-invasive, provides real-time intracellular data [5]. Challenges: Requires ultra-high-field MRI, currently for research [5]. | | Electrocardiogram (ECG) Analysis [6] | Analysis of T-wave morphology changes correlated with serum potassium levels [6]. | Non-invasive (via skin electrodes) [6]. | Research focused on children with chronic kidney disease [6]. | Advantages: Fully non-invasive, uses standard ECG equipment. Challenges: Correlation with serum levels may be influenced by other factors [6]. |

Detailed Experimental Context

To further support the data in the table, here is a deeper look into the experimental protocols and findings from the key studies:

  • Hemolysis in Point-of-Care Testing: A multi-institution study analyzed 37,944 whole blood potassium samples on GEM Premier 7000 blood gas analyzers. Hemolysis (defined as >50 mg/dL plasma free hemoglobin) was automatically flagged. The research found that hemolysis rates were significantly higher in samples from the Emergency Department (17%) and in capillary blood specimens (17.7%), highlighting a major pre-analytical challenge that can lead to falsely elevated results and impact patient care [3] [4].

  • Solid-Contact ISE Performance: A 2024 study compared the temperature resistance of different solid-contact materials for ISEs. Electrodes used a valinomycin-based membrane and were tested at 10°C, 23°C, and 36°C. Key findings showed that electrodes with a nanocomposite (MWCNTs/CuONPs) or a perinone polymer (PPer) mediation layer exhibited the best performance. They demonstrated slopes closest to the theoretical Nernstian response and superior potential stability (e.g., 0.05-0.09 µV/s drift at 23°C), which is critical for reliable measurements outside controlled lab conditions [2].

  • Non-Invasive MRS Monitoring: In a proof-of-concept study, five healthy subjects performed knee extensions inside a 7T MR scanner. Researchers used K-MRS to monitor potassium levels in the quadriceps muscle in real-time with a temporal resolution of about one minute. The protocol successfully detected a rapid and consistent 5-6% decrease in intramuscular potassium during exercise, which normalized during recovery. This demonstrates the method's sensitivity to dynamic physiological changes [5].

Method Selection Workflow

To help visualize the decision-making process for selecting an appropriate potassium detection method, the following diagram maps out the key considerations based on the application's needs.

potassium_detection_workflow Potassium Method Selection Workflow start Start: Need to Measure Potassium q1 Application Context? start->q1 q2_clinic Clinical or Research Use? q1->q2_clinic Clinical/Professional q3_research Primary Need? q1->q3_research Research & Development q3_clinic Requirement for Intracellular Data? q2_clinic->q3_clinic Point-of-Care/Other m_ise Laboratory ISE (Standard Clinical Method) q2_clinic->m_ise Central Lab m_poc Point-of-Care Blood Gas (Rapid Results, Risk of Hemolysis) q3_clinic->m_poc No (Serum/Plasma) m_ecg ECG T-wave Analysis (Non-invasive, Correlates with Serum K+) q3_clinic->m_ecg Yes (Non-invasive Estimate) q4_research Focus on Physiological Dynamics? q3_research->q4_research Physiological Monitoring m_scise Advanced Solid-Contact ISE (Miniaturization, Stability R&D) q3_research->m_scise Sensor Technology m_energy K-ion Capacitor Research (Energy Storage Material Science) q3_research->m_energy Energy Storage q4_research->m_ecg No (Serum Correlation) m_mrs K-MRS at Ultra-high Field (Non-invasive, Real-time Intracellular) q4_research->m_mrs Yes (Muscle, Real-time)

References

Potasan metabolite chlorferron biomarker validation

Author: Smolecule Technical Support Team. Date: February 2026

Chlorferron as a Biomarker for Coumaphos

Chlorferron (CFN), also known as 3-chloro-4-methyl-7-hydroxycoumarin, is a major metabolite of the organophosphorus insecticide coumaphos (CMP) [1]. The presence of chlorferron in biological specimens like urine and plasma can serve as a specific biomarker to indicate recent exposure to the parent pesticide, which is crucial for toxic risk assessment [1].

Experimental Protocol for Chlorferron Detection and Validation

The primary experimental data available is for a Molecularly Imprinted Polymer (MIP)-based electrochemical sensor. The methodology and key validation data from this study are summarized below.

Detailed Experimental Workflow

The core process for creating and using the CFN-MIP sensor involves the following steps, which are also visualized in the workflow diagram:

CFN_MIP_Workflow Electrode Preparation Electrode Preparation Polymerization Solution Polymerization Solution Electrode Preparation->Polymerization Solution Polymerization Solution\n(4 mM pyrrole, 1 mM CFN,\n100 mM BR buffer, pH 7) Polymerization Solution (4 mM pyrrole, 1 mM CFN, 100 mM BR buffer, pH 7) Electropolymerization\n(CV, -0.6V to +1.0V, 5 cycles) Electropolymerization (CV, -0.6V to +1.0V, 5 cycles) Template Extraction\n(Acetic acid/Acetonitrile) Template Extraction (Acetic acid/Acetonitrile) Analytical Determination\n(Differential Pulse Voltammetry) Analytical Determination (Differential Pulse Voltammetry) Validation vs. GC-MS Validation vs. GC-MS Electropolymerization Electropolymerization Polymerization Solution->Electropolymerization Template Extraction Template Extraction Electropolymerization->Template Extraction Analytical Determination Analytical Determination Template Extraction->Analytical Determination Analytical Determination->Validation vs. GC-MS

  • Electrode Preparation: A Glassy Carbon (GC) working electrode was polished to a mirror-like finish using alumina and silica pastes, then rinsed and cleaned in an ultrasonic bath [1].
  • Polymerization & Template Extraction: The MIP film was created on the electrode surface via electropolymerization of pyrrole in a solution containing the chlorferron template. The template was then removed, leaving behind specific recognition sites [1].
  • Analytical Determination & Validation: The sensor's performance was tested using differential pulse voltammetry (DPV), and the results were validated against the standard reference method, Gas Chromatography-Mass Spectrometry (GC-MS) [1].
Sensor Performance and Validation Data

The experimental data demonstrating the sensor's performance is consolidated in the table below for easy comparison.

Validation Parameter Experimental Results for CFN-MIP Sensor
Linear Range 0.158 to 75 µM [1]
Limit of Detection (LOD) 0.158 µM [1]
Limit of Quantification (LOQ) 0.48 µM [1]
Precision (%RSD) Median of ~3% [1]
Accuracy (% Recovery) Median of ~98% [1]
Selectivity Signal change <16.8% in presence of related metabolites [1]
Reference Method Gas Chromatography-Mass Spectrometry (GC-MS) [1]

Framework for Comprehensive Biomarker Validation

While the data above focuses on the analytical validation of the detection method, a complete biomarker validation for clinical or regulatory use requires a broader framework. The "V3" framework (Verification, Analytical Validation, and Clinical Validation) is a modern standard for this process [2].

V3Framework Verification Verification Analytical Validation Analytical Validation Verification->Analytical Validation Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Key Question Key Question

The core questions addressed at each stage of the V3 framework are:

  • Verification: "Does the sensor hardware produce correct output?" This involves evaluating the basic sensor function at the bench [2].
  • Analytical Validation: "Does the sensor measure chlorferron accurately?" This confirms the test's ability to correctly detect the biomarker, covering the performance metrics like LOD and specificity shown in the table above [2] [3].
  • Clinical Validation: "Does the measurement predict exposure in patients?" This demonstrates that the biomarker measurement acceptably identifies or predicts the clinical condition—in this case, exposure to coumaphos—in the intended population [2].

Interpretation of Findings and Next Steps

The search results indicate that the referenced study provides a strong foundation for the analytical validation of chlorferron detection via a specific MIP-sensor. The sensor shows performance comparable to chromatographic methods but with a shorter analysis time [1]. However, the information available is confined to a single method.

To build a comprehensive comparison guide as you intended, you may need to:

  • Explore broader literature: Search scientific databases for other detection methods for chlorferron or similar metabolites (e.g., HPLC-DAD, LC-MS) to compile a multi-method comparison.
  • Investigate other metabolites: The biomarker validation concepts discussed are general. You could apply this V3 framework to evaluate other biomarkers mentioned in the search results, such as HER2 or PD-L1 in oncology [3].

References

sensitivity comparison of Potasan analytical techniques

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Potassium Analytical Techniques

The table below summarizes the key performance metrics for various potassium detection methods based on recent scientific studies.

Analytic Technique Detection Principle Reported Linear Range Reported Limit of Detection (LOD) Key Advantages / Applications
Graphene FET (with O₂ Plasma) [1] Field-effect transistor (FET) with G-quadruplex DNA aptamer Sub-0.1 pM to 100 nM [1] 0.058 pM [1] Ultra-high sensitivity, excellent specificity against Na⁺ and Fe³⁺, potential for biomedical sensing [1]
Solid-Contact ISE (GCE/NC/ISM) [2] Potentiometry with ion-selective membrane & nanocomposite Not explicitly stated Stable performance at 10°C, 23°C, and 36°C [2] High stability and resistance to temperature changes; ideal for environmental or in vivo measurements [2]
Solid-Contact ISE (GCE/PPer/ISM) [2] Potentiometry with ion-selective membrane & perinone polymer Not explicitly stated Stable performance at 10°C, 23°C, and 36°C [2] High stability and resistance to temperature changes; ideal for environmental or in vivo measurements [2]
First-Derivative UV Spectrophotometry [3] First-derivative UV spectrum signal 6.0 - 14.0 mg/L [3] 0.07 mg/L [3] Low-cost, fast, and eco-friendly (avoids polluting reagents); suited for pharmaceutical quality control [3]
Direct UV Spectrophotometry [3] Zero-order UV spectrum signal 3.0 - 7.0 mg/L [3] 0.01 mg/L [3] Low-cost, fast, and eco-friendly; simpler than derivative method [3]
Ion-Selective Electrode (ISE) [4] Potentiometry Strong correlation with reference methods [4] Clinically applicable [4] Well-established for clinical serum/plasma analysis [4]
Flame Photometry [4] Flame emission Strong correlation with reference methods [4] Clinically applicable [4] Historical reference method for clinical analysis [4]

Detailed Experimental Protocols

Here are the detailed methodologies for two of the most sensitive techniques identified.

High-Sensitivity Graphene FET for K⁺ Detection [1]

This protocol outlines the creation of an ultra-sensitive biosensor.

  • Device Fabrication: Solution-gated field-effect transistors (FETs) were fabricated using a single-layer graphene channel, synthesized via chemical vapor deposition (CVD) on copper foil.
  • Surface Functionalization: The graphene surface was treated with oxygen plasma to hydrophilize it, which enhances the binding of the molecular probe.
  • Aptamer Immobilization: A G-rich DNA aptamer (which folds into a G-quadruplex structure specifically in the presence of K⁺) was immobilized on the functionalized graphene surface.
  • Measurement & Detection: Transfer curves (ID–VG) of the FET were recorded. The specific binding of K⁺ ions to the aptamer causes a measurable shift in the charge neutrality point (VCNP) of the graphene. This shift is proportional to the K⁺ concentration, enabling quantification [1].
Temperature-Resistant Solid-Contact K⁺-ISE [2]

This protocol describes the development of a robust ion-selective electrode.

  • Electrode Preparation: Glassy carbon electrodes (GCE) were used as a substrate.
  • Solid-Contact Layer Deposition: Different mediation layers were deposited on the GCE. The top-performing materials were a perinone polymer (PPer) and a nanocomposite (NC) of multi-walled carbon nanotubes and copper(II) oxide nanoparticles.
  • Membrane Application: A model ion-selective membrane (ISM) based on valinomycin was applied over the solid-contact layer.
  • Potentiometric Measurement: The electrodes were calibrated in standard KNO₃ solutions across a concentration range of 1 × 10⁻¹ M to 1 × 10⁻⁷ M. The potential response was measured at different temperatures (10°C, 23°C, 36°C) to evaluate sensitivity, detection limit, and potential stability [2].

Technique Selection Workflow

The following diagram maps out the decision-making logic for selecting an appropriate analytical method based on your primary research goal.

cluster_ultra_trace Goal: Ultra-Trace Detection cluster_harsh_env Goal: Analysis in Harsh/Variable Conditions cluster_pharma Goal: Pharmaceutical Formulation Analysis cluster_routine_clinical Goal: Routine Clinical Measurement Start Primary Goal for K⁺ Analysis? A1 Require pM-level sensitivity? Start->A1 B1 Need high temperature resistance? Start->B1 C1 Need fast, cost-effective method? Start->C1 D1 Established clinical setting? Start->D1 A2 Use Graphene FET with O₂ Plasma A1->A2 B2 Use Solid-Contact ISE (PPer or Nanocomposite) B1->B2 C2 Use UV Spectrophotometry (Direct or First-Derivative) C1->C2 D2 Use ISE or Flame Photometry D1->D2 D3 Note: Beware of hemolysis in whole blood samples D2->D3

Important Technical and Practical Considerations

When applying these techniques, especially in a clinical or pharmaceutical context, several factors are critical for ensuring accurate and reliable results.

  • Interference in Clinical Settings: For clinical whole blood potassium measurements, hemolysis (rupture of red blood cells) is a major pre-analytical error source. It causes falsely elevated potassium levels. One multi-institution study found an overall hemolysis rate of 10%, with rates as high as 17.7% for capillary samples and 17% in emergency departments [5]. Modern blood gas analyzers with in-line hemolysis detection are crucial to flag these unreliable results and prevent misdiagnosis [5].
  • Correlation Between Established Methods: While newer methods offer advanced features, established techniques like Ion-Selective Electrode (ISE) and Flame Photometry show strong correlation for clinical serum sodium and potassium measurements, confirming their ongoing utility in routine labs [4].
  • Method Selection for Pharmaceuticals: The choice between Direct and First-Derivative UV Spectrophotometry for drug analysis (e.g., Losartan Potassium) involves a trade-off. Direct spectrophotometry at 205 nm offers a lower detection limit, while the first-derivative method at 234 nm can sometimes provide better selectivity in complex mixtures by resolving overlapping spectral peaks [3].

References

specificity of Potasan detection platforms

Author: Smolecule Technical Support Team. Date: February 2026

Technology Comparison at a Glance

The table below summarizes the core operating principles and key performance metrics of several platforms developed for potassium ion (K⁺) detection.

Detection Platform Working Principle Sensitivity Dynamic Range Key Experimental Findings
a-IGZO FET Sensor [1] Potentiometric; Resistive coupling in a coplanar-gate FET with K⁺-selective membrane 51.9 mV/dec (Basic); 597.1 mV/dec (Self-amplified) Not explicitly stated High selectivity: <6.6 mV/dec sensitivity for Na⁺, Ca²⁺, and H⁺. Stable, reliable short/long-term detection. [1]
Graphene/PEDOT ISE [2] Potentiometric; In-situ polymerization of PEDOT on graphene electrode with K⁺-selective membrane Near-Nernstian 1–40 mM Excellent selectivity against Na⁺, glucose, dopamine, urea. Good repeatability, reproducibility, long-term stability. [2]
Smartphone Turbidity [3] Optical turbidity; Precipitation of K⁺ with Na-TPB and smartphone image analysis Accuracy: ± 0.18 mM 1.5–7.5 mM Correlation with ISE and AAS. Precision: ± 0.27 mM. Low-cost, point-of-care potential. [3]
PEDOT:PSS OECT [4] Potentiometric; Organic Electrochemical Transistor with ion-selective membrane Statistically optimized via membrane composition 1–100 mM Multiplexed real-time sensing of Na⁺ and K⁺. Sensitivity increases with reduced membrane thickness (at the cost of selectivity). [4]
Raman Spectroscopy [5] Raman Scattering; Precipitation with sodium cobaltinitrite on a hydrophobic (PTFE) surface Achieved detection in human serum Not explicitly stated Enabled quantitative detection in serum without sample pretreatment via hydrophobic concentrating effect. [5]

Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies cited in the research for key platforms.

High-Performance a-IGZO FET Biosensor
  • Device Fabrication: The transducer unit is an amorphous Indium Gallium Zinc Oxide (a-IGZO) Thin-Film Transistor (TFT) with a coplanar-gate structure (Control Gate CG, Sensing Gate SG, Floating Gate FG) fabricated on a glass substrate. The gates are connected via resistive layers (RCG, RSG) to enable self-amplification. [1]
  • Sensing Unit: An extended gate (EG) is functionalized with a potassium-selective membrane (likely containing valinomycin).[ [1] [6]]
  • Measurement Protocol: The platform is connected to a semiconductor parameter analyzer. Transfer characteristic curves (ID-VG) are measured while the EG is immersed in KCl solutions of varying concentrations. The shift in threshold voltage (VTH) is recorded as the sensor's response. Sensitivity is calculated from the voltage shift per decade change in K⁺ concentration. Selectivity is tested by repeating the process with NaCl, CaCl₂, and pH buffer solutions. [1]
Graphene-Based Electrochemical Sensor
  • Electrode Modification: A glassy carbon electrode is first modified with graphene. The PEDOT layer is then synthesized through in-situ electrochemical polymerization of the EDOT monomer on the graphene surface. Finally, a potassium ion-selective membrane (PEDOT) is applied to form the working electrode. [2]
  • Measurement & Characterization: The sensor's physical morphology is characterized by Scanning Electron Microscopy (SEM). Its electrochemical properties, including conductivity and potentiometric response, are measured using an electrochemical workstation. The sensor is tested in standard K⁺ solutions to generate a calibration curve and in solutions containing potential interferents to confirm selectivity. [2]
Smartphone-Enabled Turbidity Method
  • Sample Preparation (Calibration Curve):
    • Create K⁺-free Plasma: Blood plasma is mixed with sodium tetraphenylborate (Na-TPB) to precipitate out all endogenous K⁺. The precipitate is removed via centrifugation, and the process is repeated to ensure complete K⁺ removal. [3]
    • Spike Standards: The K⁺-free plasma is spiked with known concentrations of KCl (e.g., 1.5–7.5 mM) and mixed with a fixed amount of Na-TPB to form a turbid solution of K-TPB precipitate. [3]
  • Optical Measurement:
    • A smartphone is placed in a custom darkbox with a consistent LED light source. [3]
    • Images of the turbid samples are captured by the smartphone camera. [3]
    • A custom image-processing algorithm converts the image from RGB to HSV color space. The Value (V) component, which correlates with light intensity/turbidity, is used to construct the calibration curve against K⁺ concentration. [3]

Operational Principles and Workflows

The following diagrams illustrate the core working principles and experimental workflows of the discussed platforms.

Field-Effect Transistor (FET) Based Sensing

cluster_principle Principle: FET with Resistive Coupling Solution K⁺ Solution (Sensing Environment) EG Extended Gate (EG) with K⁺-selective Membrane Solution->EG Surface Potential Change SG Sensing Gate (SG) Voltage (V_SG) EG->SG V_SG FG SG->FG TFT a-IGZO TFT (Transducer) FG->TFT V_FG CG Control Gate (CG) Voltage (V_CG) CG->FG V_CG Output Amplified Output Signal TFT->Output

Smartphone-based Turbidity Workflow

cluster_workflow Workflow: Smartphone-based Turbidity Assay Plasma Blood Plasma Sample Prep Sample Preparation 1. Mix with Na-TPB 2. Precipitate K-TPB 3. Centrifuge Plasma->Prep Darkbox Optical Measurement 1. Place sample in darkbox 2. Illuminate with LED 3. Capture image with smartphone Prep->Darkbox Analysis Image Analysis 1. Convert RGB to HSV 2. Extract Value (V) component 3. Compare to calibration curve Darkbox->Analysis Result K⁺ Concentration Result Analysis->Result

Interpretation of Key Metrics and Trends

The data reveals several important trends for researchers evaluating these platforms:

  • Overcoming the Nernstian Limit: The a-IGZO FET sensor demonstrates a key innovation by using resistive coupling to achieve a sensitivity of 597.1 mV/dec, far exceeding the traditional Nernstian limit (∼59 mV/dec at room temperature). This self-amplification is crucial for detecting very small concentration changes. [1]
  • The Selectivity-Reliability Trade-off: High selectivity, often achieved using the ionophore valinomycin [6] [2], is a hallmark of robust clinical sensors. Furthermore, research on OECTs highlights a critical engineering trade-off: optimizing membrane composition and thickness can increase sensitivity but may come at the cost of reduced selectivity. [4]
  • The Push Toward Point-of-Care (PoC): Technologies like the smartphone-based turbidity assay and graphene/PEDOT ISE are significant for their potential in decentralized testing. They focus on using low-cost materials and common devices to create accurate, portable platforms that do not require complex lab equipment. [2] [3]

Critical Considerations for Platform Selection

When selecting a potassium detection platform for your specific application, please consider these factors:

  • Sample Type: The smartphone turbidity method and Raman spectroscopy protocol were specifically validated using processed blood plasma. [3] [5] Other sensors like the PEDOT:PSS OECT are well-suited for sweat analysis. [4]
  • Data Completeness: Please note that some performance data is missing from the literature. For instance, the dynamic range for the a-IGZO FET sensor and the exact sensitivity values for the PEDOT:PSS OECT were not fully detailed in the available articles. [1] [4]
  • Technology Maturity: While these platforms show high research promise, many are still in the development stage. Widespread clinical adoption will require further validation, regulatory approval, and development of standardized commercial products. [6] [7]

References

Potasan compared to other organophosphorus pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Organophosphorus Pesticides

Organophosphorus pesticides (OPs) are a large class of insecticides. Their primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to an accumulation of acetylcholine and overstimulation of cholinergic synapses [1] [2] [3]. This results in the characteristic cholinergic crisis.

The table below summarizes the core aspects of OP pesticide toxicity:

Aspect Description
Primary Molecular Target Acetylcholinesterase (AChE) enzyme [2] [3] [4].
Main Toxic Mechanism Irreversible phosphorylation of serine residue in AChE's active site, preventing breakdown of acetylcholine [5] [3].
Clinical Manifestations Muscarinic (salivation, lacrimation, bronchorrhea), nicotinic (muscle fasciculations, weakness), and CNS effects (agitation, seizures, coma) [1] [3].
Key Treatment Atropine (antagonizes muscarinic effects) and oxime reactivators (e.g., pralidoxime to reactivate AChE) [1] [4].

Variability Among Organophosphorus Pesticides

It is crucial to note that organophosphorus poisoning is not a single entity. Different OPs can have varying clinical courses and responses to treatment [6]. The following diagram outlines the key factors that contribute to this variability.

G Organophosphorus Pesticide Organophosphorus Pesticide Chemical Structure Chemical Structure Toxicity Profile (LD50) Toxicity Profile (LD50) Chemical Structure->Toxicity Profile (LD50) Influences Leaving Group (X) Leaving Group (X) Inhibition Potency Inhibition Potency Leaving Group (X)->Inhibition Potency Determines Specific OP Compound Specific OP Compound Clinical Symptom Onset Clinical Symptom Onset Specific OP Compound->Clinical Symptom Onset Affects Response to Oxime Therapy Response to Oxime Therapy Specific OP Compound->Response to Oxime Therapy Affects Overall Prognosis Overall Prognosis Specific OP Compound->Overall Prognosis Impacts

Supporting data for these differences includes:

  • Clinical Outcomes: A prospective cohort study found significant differences in mortality and need for intubation between Chlorpyrifos, Dimethoate, and Fenthion, with Dimethoate having the highest fatality rate [6].
  • Response to Treatment: Acetylcholinesterase inhibited by Fenthion or Dimethoate responded poorly to pralidoxime treatment compared to Chlorpyrifos-inhibited AChE [6].
  • Toxicity Classification: OPs are classified by their rat LD50, ranging from extremely toxic (<10 mg/kg, e.g., Parathion) to low toxicity (1000-5000 mg/kg, e.g., Malathion) [3] [7].

References

validation of Potasan biomarker in human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Plasma Biomarker Validation

For a biomarker to be clinically useful, it must undergo rigorous analytical and clinical validation. The table below outlines the core parameters that are typically assessed and compared against established alternatives.

Table 1: Core Analytical Validation Parameters for Plasma Biomarkers

Parameter Description Standard Acceptance Criteria Common Experimental Protocols
Analytical Sensitivity (LLoQ) The lowest concentration that can be reliably measured with stated precision and accuracy [1]. Total CV <20-25% at LLoQ [1]. Serial dilution of recombinant protein or spiked analyte in plasma to establish a calibration curve [1].
Precision / Reproducibility The closeness of agreement between repeated measurements (within-run, between-run, between-lots, between- operators) [1]. Total imprecision (CV) <10-15% for most analytes [1]. Testing multiple replicates of quality control samples at low, mid, and high concentrations over 20+ days [1].
Accuracy / Recovery The degree of closeness of a measured value to the true value. Recovery of 80-120% of the expected concentration [1]. Spike-and-recovery experiments using known amounts of the analyte into a plasma matrix [1].
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., cross-reactivity, matrix effects). No significant interference (<20% bias) from related proteins or common plasma components [2]. Testing against a panel of related proteins; assessing signal in samples from individuals with other, similar conditions [2].
Pre-analytical Stability The robustness of the biomarker to sample handling conditions (e.g., freeze-thaw cycles, storage temperature, time to processing). Stability maintained under defined conditions (e.g., 4 days at 4°C) [1]. Measuring analyte concentration after exposing plasma samples to various storage conditions and multiple freeze-thaw cycles [1].

Experimental Protocols from Recent Studies

The following examples from recent literature illustrate how key experiments are conducted in practice.

  • Example 1: Platform Comparison for Proteomic Profiling A 2024 study directly compared eight proteomic platforms by applying them to the same cohort of 78 individuals [3]. The methodology involved:

    • Sample Preparation: Plasma was collected via plasmapheresis from a cohort with a 1:1 male-to-female ratio and balanced young and aged groups [3].
    • Multi-Platform Analysis: The same samples were run on affinity-based platforms (SomaScan 11K/7K, Olink Explore, NULISA) and mass spectrometry (MS)-based platforms (nanoparticle enrichment, high-abundance protein depletion, targeted MS) [3].
    • Data Analysis: The number of proteins identified, reproducibility, and dynamic range were systematically compared to highlight the trade-offs in coverage and sensitivity between platforms [3].
  • Example 2: Biomarker Panel Discovery and Validation for Alzheimer's Disease A 2019 study discovered and validated a plasma protein signature for predicting brain amyloid deposition [4]. The workflow serves as a model for a multi-phase validation process:

    • Discovery Phase: The relative concentrations of 4,001 plasma proteins were measured using the SOMAscan aptamer-based assay in a discovery cohort (n=516) [4].
    • Statistical Analysis & Panel Selection: Machine learning (Lasso regression) was used to select an optimal panel of 44 proteins, along with age and APOE ε4 status, that best differentiated individuals with high and low brain amyloid [4].
    • Independent Validation: The performance of this signature was then tested in a separate, independent replication cohort (n=365), where it predicted amyloid status with an AUC of 0.68 [4].
  • Example 3: Analytical Validation of a Multi-Analyte Lung Nodule Test A 2018 study detailed the analytical validation of a plasma test for lung nodules measuring EGFR, ProSB, and TIMP1 [1]. Key experiments included:

    • Precision Testing: The test's imprecision was assessed over 20 days, with all three assays demonstrating a total coefficient of variation (CV) of less than 9% [1].
    • Stability Testing: Plasma stability was evaluated by storing samples at 4°C and -80°C and testing them over several days. The biomarkers were found to be stable in plasma for up to 4 days at 4°C [1].
    • Risk Score Reproducibility: The final risk score, calculated from the three biomarkers and clinical data, was assessed across multiple lots and remained within a ±10% risk score range [1].

Comparative Analysis and Data Presentation

To objectively compare a novel biomarker like "Potasan" against alternatives, structure your data using clear tables and performance metrics.

Table 2: Hypothetical Performance Comparison of 'this compound' vs. Established Biomarkers

Biomarker Technology Platform Analytical Sensitivity (LLoQ) Dynamic Range Key Clinical Performance (e.g., AUC, Sensitivity, Specificity) Key Advantages / Disadvantages
This compound e.g., LC-MS/MS e.g., 0.05 ng/mL e.g., 3 orders of magnitude e.g., AUC: 0.92, Sens: 88%, Spec: 85% Adv: High specificity, measures specific proteoform. Disadv: Lower throughput, requires specialized equipment.
Biomarker A e.g., Olink e.g., 0.01 ng/mL e.g., >10 logs [3] e.g., AUC: 0.85, Sens: 80%, Spec: 82% Adv: High-plex, high sensitivity. Disadv: Cannot distinguish all proteoforms [3].
Biomarker B e.g., SomaScan e.g., 0.1 ng/mL e.g., >10 logs [3] e.g., AUC: 0.87, Sens: 85%, Spec: 80% Adv: Very broad coverage. Disadv: Potential for matrix effects, aptamer specificity [3].

The following diagram illustrates a generic workflow for the discovery and validation of a novel plasma biomarker, integrating the phases and protocols discussed.

cluster_1 Analytical Validation cluster_2 Clinical Validation start Study Population Definition disc Discovery Phase start->disc sens Sensitivity/ Precision disc->sens acc Accuracy/ Specificity disc->acc stab Sample Stability disc->stab valid Validation Phase assoc Association with Disease/Phenotype valid->assoc clinic Clinical Implementation sens->valid acc->valid stab->valid perf Diagnostic Performance (AUC, Sens, Spec) assoc->perf rep Replication in Independent Cohort perf->rep rep->clinic

  • Clarify the Biomarker Identity: Verify the correct spelling and official name of "this compound". It may be known by a different scientific name in the literature.
  • Conduct Targeted Searches: Search for the biomarker using its known biological target (e.g., "plasma biomarker [target pathway]") or the specific disease area it applies to.
  • Explore Patent Literature: For a proprietary biomarker, scientific patents can be a valuable source of detailed validation data.

References

GC-MS Analysis of Drugs and Metabolites: Key Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main sample preparation techniques used in GC-MS analysis, particularly for drugs of abuse and their metabolites in biological samples [1] [2].

Method Principle Typical Applications Key Advantages / Notes
Solid Phase Extraction (SPE) [1] [2] Uses solid sorbent to separate components, remove interferences, or fractionate the sample. Biological samples (urine, plasma), environmental water. [1] Can be automated. Selectivity depends on sorbent chemistry (reversed phase, ion exchange, etc.). [1] [2]
Solid Phase Micro-Extraction (SPME) [2] A polymer-coated fiber absorbs analytes from sample headspace or via direct immersion. High-background samples (e.g., food), field applications. [2] Solvent-free, fast, simple. Lower sensitivity than SBSE. [2]
Stir Bar Sorptive Extraction (SBSE) [2] A magnetic stir bar with a sorptive layer extracts analytes from the sample. Various liquid samples. [2] Higher sensitivity due to more sorptive phase. Mostly manual; longer extraction time. [2]
Liquid-Liquid Extraction (LLE) [1] Partitioning of analytes between two immiscible liquids (e.g., organic solvent and water). Common for drugs and metabolites. [1] -
QuEChERS [2] Salts induce phase separation between water and acetonitrile to extract polar analytes. Pesticides in food and environmental samples. [2] -
Protein Precipitation [1] Adding solvents or salts to remove proteins from biological matrices. Blood, plasma, and other biological fluids. [1] A common first step for cleaning biological samples. [1]
Headspace Sampling [2] Analyzes the vapor phase above a solid or liquid sample in a sealed vial. Blood, plastics, solids, high-water content materials. [2] Ideal for volatile compounds. "Purge and trap" is a dynamic version for higher sensitivity. [2]
Pyrolysis [2] Thermally decomposes samples at high temperatures (e.g., 120°C) in an inert atmosphere. Plastics, paints, resins, insoluble/large polymers. [2] Negates need for solvents; useful for identifying additives and breakdown products. [2]

The choice of Solid Phase Extraction (SPE) sorbent is critical and depends on the chemical properties of your analyte. Here is a summary of common SPE phase chemistries and their uses [2]:

Phase Chemistry Retention Mechanism Typical Applications
Mixed-Mode / Polymeric [2] Versatile; can combine hydrophobic and ion-exchange interactions. Drugs and metabolites (biological matrices), polar compounds, desalting.
Reversed-Phase (e.g., C18, C8) [2] Hydrophobic interactions. Non-polar to moderately polar compounds from aqueous matrices (e.g., drugs in biological or environmental samples).
Normal-Phase (e.g., Silica, Florisil) [2] Polar interactions. Isolating polar analytes from non-polar matrices (e.g., hexane, oils).
Ion Exchange (SAX, SCX) [2] Electrostatic attraction to charged acidic or basic compounds. Nucleic acids, organic bases, acidic drugs, herbicides.

Detailed Experimental Protocols

Here are detailed methodologies for two common sample preparation techniques as referenced in the literature.

1. Solid Phase Extraction (SPE) Protocol This is a generalized outline for the extraction of drugs from biological matrices [1] [2].

  • Step 1: Condition the Sorbent. Pass several milliliters of methanol (or another organic solvent) through the SPE cartridge, followed by a buffer or water. This prepares the sorbent surface for optimal analyte binding.
  • Step 2: Load the Sample. Apply the prepared liquid sample (e.g., urine, blood supernatant) to the cartridge. A slow, drop-by-drop flow rate is often used to maximize analyte retention.
  • Step 3: Wash Interferences. Remove unwanted matrix components by passing a wash solution (e.g., water, a mild buffer, or a small percentage of organic solvent in water) through the cartridge. This step removes impurities without eluting the target analytes.
  • Step 4: Elute Target Analytes. Release the purified analytes from the sorbent using a strong solvent. Common elution solvents include methanol, acetonitrile, or a mixture of organic solvent and a volatile buffer. The collected eluate contains the concentrated analytes.
  • Step 5: Derivatization (If Required). For GC-MS analysis of metabolites or non-volatile compounds, a derivatization step is often necessary. The eluate is evaporated to dryness under a stream of nitrogen or in a vacuum concentrator. The dry residue is then reacted with a derivatizing agent (e.g., MSTFA) to increase the analytes' volatility and thermal stability [1] [3].

2. Headspace Sampling for Volatile Compounds [2]

  • Step 1: Sample Preparation. Place the solid or liquid sample into a sealed glass vial and allow it to establish equilibrium between the sample and the headspace (vapor phase) above it. This may involve heating the vial to a specific temperature for a set time.
  • Step 2: Sample Introduction.
    • Static Headspace: A portion of the headspace vapor is directly injected into the GC injector.
    • Dynamic Headspace (Purge and Trap): An inert gas is bubbled through the sample (or passed over it), and the volatilized analytes are trapped and concentrated on an adsorbent material. The trap is then heated to desorb the analytes into the GC column.

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for a typical GC-MS analysis, from sample to result, integrating the protocols mentioned above.

GCMS_Workflow Sample Sample Collection Prep Sample Preparation Sample->Prep SPE e.g., SPE Prep->SPE HS e.g., Headspace Prep->HS Derivatization Derivatization (if needed) SPE->Derivatization HS->Derivatization GC GC Separation Derivatization->GC MS MS Detection & Analysis GC->MS Result Data & Identification MS->Result

References

Performance Comparison of Solid-Contact Materials

Author: Smolecule Technical Support Team. Date: February 2026

The performance of a solid-contact potentiometric sensor heavily depends on the material used to transduce the ion signal into an electronic signal. The table below compares common solid-contact materials based on recent research [1] [2] [3].

Material Class Example Materials Key Advantages Reported Performance (from cited studies) Common Challenges
Conducting Polymers (CPs) PEDOT, PPy, PANI [1] Established synthesis, good ion-to-electron transduction via redox capacitance [1]. Potential drift as low as 10 µV/h over 8 days [1]. Susceptible to water layer formation; sensitivity to O₂/CO₂ [1] [3].
Carbon Nanomaterials Functionalized MWCNTs, Graphene Nanoplatelets [2] [3] High double-layer capacitance, hydrophobicity, chemical stability [1] [3]. LOD for Promethazine: 1.5×10⁻⁷ M; Signal drift: -1.2 mV/h [2]. Requires functionalization for optimal performance; dispersion can be challenging [2].
Hybrid/MIP-Enhanced MIPs with Graphene [3] Superior selectivity from molecularly imprinted recognition sites [3]. LOD for Donepezil: 5.01×10⁻⁸ M; Excellent selectivity in complex samples [3]. More complex sensor fabrication process [3].

Experimental Protocols for Sensor Evaluation

To ensure consistent and comparable performance data, researchers follow standardized experimental protocols. Key methodologies are summarized below.

  • Sensor Fabrication (Solid-Contact Setup): A typical sensor is constructed on a conductive substrate (e.g., Glassy Carbon Electrode, GCE). A layer of solid-contact material (e.g., graphene nanoplatelets) is applied, often by drop-casting, to act as an ion-to-electron transducer. The ion-selective membrane (ISM)—a cocktail of PVC, plasticizer, and ionophore—is then cast on top of this layer [2] [3].
  • Potentiometric Characterization: This is the core performance evaluation.
    • Calibration & Linearity: The sensor's potential is measured in a series of standard solutions with known analyte concentrations. The slope of the resulting plot (mV vs. log[concentration]) indicates sensitivity, with a Nernstian response (~59 mV/decade for monovalent ions) being ideal [2] [3].
    • Limit of Detection (LOD): Calculated from the calibration curve as the concentration at the intersection of the two linear segments of the response [2].
    • Selectivity Coefficient: Determined using the Separate Solution Method (SSM) or Fixed Interference Method (FIM). This measures the sensor's ability to distinguish the primary ion from interfering ions [3].
  • Stability and Reproducibility Assessment:
    • Potential Drift: The open-circuit potential is measured over a long period (e.g., hours) in a constant background solution. A lower drift indicates a more stable sensor [1] [2].
    • Water Layer Test: The sensor is exposed to a drastic change in background electrolyte concentration. A significant potential shift suggests an unstable water layer between the membrane and the solid contact [3].

Sensor Architecture and Testing Workflow

The following diagrams illustrate a standard sensor configuration and the logical flow for evaluating its performance.

Sensor Solid-Contact Potentiometric SensorIon-Selective Membrane (ISM)Solid-Contact Layer (e.g., Graphene, CP)Conductive Substrate (e.g., GCE) Sample Sample Solution Sample->Sensor:membrane Ion Exchange RefElectrode Reference Electrode RefElectrode->Sample Analyte Analyte Ion Analyte->Sample

Figure 1: Solid-contact sensor layered structure and measurement setup.

Start Sensor Fabrication Step1 Potentiometric Characterization Start->Step1 Step2 Selectivity Testing Step1->Step2 Step3 Stability Assessment (Drift & Water Layer Test) Step2->Step3 End Data Analysis & Performance Report Step3->End

Figure 2: Key steps for systematic sensor performance evaluation.

Emerging Trends and Future Directions

The field is rapidly advancing, with several key trends shaping the next generation of sensors [1] [4]:

  • Wearable and Flexible Sensors: A major research drive is creating compact, robust sensors for continuous physiological monitoring (e.g., ions in sweat), moving from basic fitness tracking to advanced clinical diagnostics [1].
  • Integration of Machine Learning (ML): ML is increasingly used to handle complex data, minimize signal interference, correct for sensor drift, and even aid in the design of new sensor materials [4].
  • Advanced Manufacturing: Techniques like 3D printing are being explored for fabricating fully integrated, custom-shaped sensor devices, which could revolutionize prototyping and production [5].

References

Framework for Cross-Validation of Analytical Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Cross-validation ensures that an analytical method provides reliable and consistent results when transferred between labs, instruments, or analysts. The process involves experimentally testing a set of recognized validation parameters [1].

The table below summarizes the key parameters typically assessed during method validation, along with their definitions and target acceptance criteria.

Validation Parameter Description Target Acceptance Criteria
Accuracy/Recovery Closeness between measured value and true value [1]. Recovery of 93-104%; RSD <15% [1].
Precision Repeatability of measurements (Intra-day & Inter-day) [1]. RSD <15% for both intra- and inter-day precision [1].
Linearity & Range Ability to obtain results proportional to analyte concentration [1]. Coefficient of determination (R²) >0.99 over specified range [1].
Sensitivity (LOD & LOQ) LOD: Lowest detectable level. LOQ: Lowest measurable level with precision and accuracy [1]. LOD: S/N ~3. LOQ: S/N ~10; with precision and accuracy RSD <15% [1].
Selectivity/Specificity Ability to measure the analyte accurately in the presence of other components [1]. No interference from the sample matrix at the retention time of the analyte [1].

Detailed Experimental Protocol Example

While not for Potasan, the following protocol for a triple-therapy drug analysis illustrates how a validation study can be designed and executed [1]. You can use this as a template.

  • 1. Sample Preparation (Extraction)

    • Technique: Liquid-Liquid Extraction (LLE).
    • Procedure: Spiked human plasma samples are mixed with an internal standard (e.g., diazepam). An organic solvent (e.g., xylene) is added, followed by vortex mixing and centrifugation. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase for injection [1].
  • 2. Instrumentation & Chromatography

    • Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm).
    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
    • Run Time: 5 minutes [1].
  • 3. Validation Experiments

    • Linearity: Analyze a minimum of 6 calibration standards in duplicate across the expected concentration range (e.g., 2-100 ng/mL). Plot peak area ratio (analyte/internal standard) vs. concentration and calculate the regression coefficient (R²) [1].
    • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations (e.g., 5, 20, 50 ng/mL) in replicates (n=6) within the same day (intra-day) and over three different days (inter-day). Calculate % Recovery for accuracy and % RSD for precision [1].
    • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analyte and internal standard [1].
    • Sensitivity: The LOD and LOQ can be determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively. The LOQ should also meet pre-defined accuracy and precision criteria (e.g., RSD <15%) [1].

Workflow Visualization

The following diagram outlines the general workflow for developing and validating an analytical method, from preparation to final acceptance.

validation_workflow Start Method Development A Sample Preparation (e.g., LLE, SPE) Start->A B Chromatographic Setup (Column, Mobile Phase) A->B C Detection Setup (e.g., MS/MS MRM Mode) B->C D Method Validation C->D E Specificity Test D->E F Linearity Test E->F G Accuracy/Precision Test F->G H Final Validated Method G->H

The diagram below illustrates the specific LC-MS/MS analytical process used in the example protocol.

lc_ms_workflow Sample Plasma Sample Prep Liquid-Liquid Extraction with Internal Standard Sample->Prep Inject LC Injection (Gradient Elution) Prep->Inject Detect MS/MS Detection (ESI+, MRM Mode) Inject->Detect Data Quantitative Data (Peak Area Ratio) Detect->Data

How to Proceed

Since direct information on this compound is unavailable, here are practical steps you can take:

  • Consult Regulatory Guidelines: Refer to definitive sources like the ICH Q2(R2) guideline "Validation of Analytical Procedures" for the globally accepted standard.
  • Search for Structural Analogs: If the chemical structure of this compound is known, look for validation data on similar compounds, as methods can sometimes be adapted.
  • Review General Literature: Broaden your search to journals focused on pharmaceutical analysis and bioanalytical method validation for robust methodological templates.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

328.0534

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S270N91705

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Potasan

Dates

Last modified: 02-18-2024
1: Jindal T, Singh DK, Agarwal HC. Persistence and degradation of coumaphos in model cattle dipping vats. J Environ Sci Health B. 2002 Jan;37(1):33-42. PubMed PMID: 11990357.
2: Kochansky J. Synthesis of (Diethyl-d(10)) coumaphos and related compounds. J Agric Food Chem. 2000 Jul;48(7):2826-8. PubMed PMID: 10898630.
3: Jindal T, Singh DK, Agarwal HC. Persistence, degradation and leaching of coumaphos in soil. J Environ Sci Health B. 2000 May;35(3):309-20. PubMed PMID: 10808995.
4: Smith JM, Payne GF, Lumpkin JA, Karns JS. Enzyme-based strategy for toxic waste treatment and waste minimization. Biotechnol Bioeng. 1992 Mar 25;39(7):741-52. PubMed PMID: 18601006.
5: RAHN HW. [On paper chromatographic demonstration of Potasan G liquid]. Arch Toxikol. 1962;19:359-63. German. PubMed PMID: 13990472.
6: KEMKA R. [Organic phosphorus insecticides. III. Enzymatic determination of E 605, potasan, and systox in air]. Prac Lek. 1956 Aug;8(4):298-300. Czech. PubMed PMID: 13389068.
7: BERG S, KUCHINKE E, FISCHER K. [Information on poisoning with the insecticide Potasan G]. Arch Toxikol. 1956;16(2):105-17. German. PubMed PMID: 13340990.

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